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  • Product: 2-Chloro-5-ethynylpyridin-4-amine
  • CAS: 1261079-58-6

Core Science & Biosynthesis

Foundational

2-Chloro-5-ethynylpyridin-4-amine: A Privileged Precursor for 5-Azaindole Scaffolds in Kinase Inhibitor Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the success of late-stage functionalization and the pharmacokinetic viability of the final drug candidate....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the success of late-stage functionalization and the pharmacokinetic viability of the final drug candidate. 2-Chloro-5-ethynylpyridin-4-amine (CAS: 1261079-58-6) has emerged as a linchpin intermediate for the synthesis of highly functionalized 5-azaindoles, specifically 6-chloro-1H-pyrrolo[3,2-c]pyridine [1],[2].

Unlike traditional indoles, azaindoles offer superior physicochemical properties, including enhanced aqueous solubility, favorable dipole moments, and the ability to act as potent hydrogen-bond acceptors in kinase hinge-binding regions. This whitepaper provides an in-depth technical analysis of 2-chloro-5-ethynylpyridin-4-amine, detailing its structural properties, the causality behind its cycloisomerization mechanisms, and field-proven experimental protocols for its application in the development of targeted therapeutics, such as Mps1 (TTK) inhibitors[3] and ENL YEATS domain inhibitors[4].

Physicochemical Profiling & Structural Analysis

The utility of 2-chloro-5-ethynylpyridin-4-amine stems from its highly orchestrated substitution pattern. The molecule features a primary amine at the C4 position and a terminal alkyne at the C5 position. This ortho-relationship perfectly primes the molecule for intramolecular hydroamination (cycloisomerization)[5],[2]. Furthermore, the presence of a chlorine atom at the C2 position is strategically preserved during cyclization, becoming the C6-chlorine of the resulting azaindole—a highly reactive handle for downstream palladium-catalyzed cross-coupling.

Table 1: Key Physicochemical Properties
PropertyValueStructural Implication
Chemical Name 2-Chloro-5-ethynylpyridin-4-amineDefines the orthogonal reactive sites.
CAS Registry Number 1261079-58-6Standard identifier for procurement[6].
Molecular Formula C

H

ClN

High atom economy for cyclization.
Molecular Weight 152.58 g/mol Low molecular weight precursor.
Exact Mass 152.0141 DaCritical for LC-MS reaction monitoring.
TPSA 38.9 ŲFavorable for cell permeability post-elaboration.

Mechanistic Pathway: Cycloisomerization to 6-Chloro-1H-pyrrolo[3,2-c]pyridine

The transformation of 2-chloro-5-ethynylpyridin-4-amine into 6-chloro-1H-pyrrolo[3,2-c]pyridine is driven by an intramolecular 5-endo-dig cyclization. While 5-endo-dig cyclizations are classically disfavored by Baldwin’s rules, the polarization of the alkyne by the electron-deficient pyridine ring, combined with the thermodynamic driving force of aromatization, readily facilitates this pathway[2].

The reaction is typically mediated by a strong base (e.g., Potassium tert-butoxide). The base deprotonates the primary amine, drastically increasing its nucleophilicity. The resulting nitrogen anion attacks the internal carbon of the alkyne, forming the 5-membered pyrrole ring. Subsequent proton transfer and tautomerization yield the fully aromatic 5-azaindole core.

Cyclization A 2-Chloro-5-ethynylpyridin-4-amine (Starting Material) B Base (e.g., KOtBu) Amine Deprotonation A->B Deprotonation C Nucleophilic Attack (Intramolecular Hydroamination) B->C 5-endo-dig cyclization D Proton Transfer & Aromatization C->D Intermediate E 6-Chloro-1H-pyrrolo[3,2-c]pyridine (5-Azaindole Core) D->E Final Product

Mechanistic pathway of base-mediated cycloisomerization to form the 5-azaindole core.

Table 2: Comparative Reaction Conditions for Azaindole Formation
Reaction TypeCatalyst / ReagentSolventTemp (°C)Mechanistic Driver
Base-Mediated KOtBu (1.5 - 2.0 eq)NMP80 - 100Deprotonation of amine drives nucleophilic attack[2].
Metal-Catalyzed CuI (10 mol%)DMF90 - 110

-activation of the alkyne lowers activation energy.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocol for the synthesis of 6-chloro-1H-pyrrolo[3,2-c]pyridine is designed as a self-validating system.

Protocol 1: Base-Mediated Synthesis of 6-Chloro-1H-pyrrolo[3,2-c]pyridine

Rationale: KOtBu in NMP is chosen over metal-catalyzed routes to avoid transition-metal contamination in downstream biological assays, which is critical in drug development[2],[4].

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2-chloro-5-ethynylpyridin-4-amine (1.0 eq, 10 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.2 M). Causality: Argon prevents the oxidative Glaser coupling of the terminal alkyne, which would form an unwanted diyne dimer.

  • Activation: Add Potassium tert-butoxide (KOtBu) (1.5 eq, 15 mmol) in one portion. The solution will typically undergo a distinct color change (yellow to deep amber) indicating the formation of the nitrogen anion.

  • Cyclization: Heat the reaction mixture to 85 °C for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS.

    • Validation Check: The starting material and product share the exact same mass (

      
       152.01 
      
      
      
      ). However, successful cyclization is confirmed by a reduced retention time on reverse-phase chromatography (due to the loss of the highly polar primary amine) and a distinct shift in the UV absorbance profile (
      
      
      ) characteristic of the extended conjugation in the azaindole system.
  • Workup: Cool to room temperature, quench with saturated aqueous NH

    
    Cl, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove NMP.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the product as an off-white solid.

Applications in Medicinal Chemistry & Downstream Functionalization

Once the 6-chloro-1H-pyrrolo[3,2-c]pyridine core is synthesized, it serves as a highly versatile scaffold. The C6-chlorine atom is an ideal electrophile for transition-metal-catalyzed cross-couplings, allowing for rapid structure-activity relationship (SAR) exploration.

This specific scaffold has been pivotal in the discovery of:

  • Mps1 (TTK) Kinase Inhibitors: Used in oncology to disrupt the spindle assembly checkpoint during mitosis, driving cancer cells into mitotic catastrophe[3].

  • ENL YEATS Domain Inhibitors: Utilized in the treatment of Acute Myeloid Leukemia (AML). The azaindole nitrogen forms a critical salt bridge/hydrogen bond with the Glu75 side chain in the target protein's binding pocket[4].

Functionalization Core 6-Chloro-1H-pyrrolo[3,2-c]pyridine N1 N1-Protection (Boc, SEM) Core->N1 C2 C2-Functionalization (Lithiation) Core->C2 C3 C3-Halogenation (Electrophilic) Core->C3 C6 C6-Cross Coupling (Suzuki/Buchwald) Core->C6

Modular late-stage functionalization sites on the 6-chloro-1H-pyrrolo[3,2-c]pyridine scaffold.

Protocol 2: Buchwald-Hartwig Amination at the C6 Position

Rationale: The C6 position of the 5-azaindole is electron-deficient, making it highly amenable to oxidative addition by Palladium(0)[3].

  • Setup: Combine 6-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the desired secondary amine (1.2 eq), Pd

    
    (dba)
    
    
    
    (5 mol%), Xantphos (10 mol%), and Cs
    
    
    CO
    
    
    (2.0 eq) in anhydrous 1,4-dioxane.
  • Reaction: Degas the mixture via three freeze-pump-thaw cycles, then heat at 100 °C for 12 hours.

  • Self-Validation: The success of the coupling is definitively confirmed by mass spectrometry. The starting material exhibits a characteristic 3:1 isotopic pattern due to

    
    . The disappearance of this isotopic signature in the product mass spectrum serves as absolute confirmation of successful chlorine displacement.
    

Conclusion

2-Chloro-5-ethynylpyridin-4-amine is far more than a simple chemical intermediate; it is a strategically designed precursor that unlocks access to the privileged 5-azaindole pharmacophore. By leveraging the predictable and robust 5-endo-dig cycloisomerization, synthetic chemists can rapidly generate 6-chloro-1H-pyrrolo[3,2-c]pyridine. The built-in orthogonality of the C6-chlorine and the N1-pyrrole nitrogen provides a highly modular platform for the development of next-generation kinase and epigenetic inhibitors.

References

  • Kordubailo, M. V.; Tolmachev, A. A. - Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry 2025, 23 (3), 3 – 10. URL:[Link]

  • National Institutes of Health (PMC) - Prioritization of Eleven-Nineteen-Leukemia Inhibitors as Orally Available Drug Candidates for Acute Myeloid Leukemia. URL:[Link]

  • European Patent Office (EP 2686318 B1) - PYRROLOPYRIDINEAMINO DERIVATIVES AS MPS1 INHIBITORS.

Sources

Exploratory

Technical Master File: 2-Chloro-5-ethynylpyridin-4-amine

Part 1: Executive Summary & Strategic Utility 2-Chloro-5-ethynylpyridin-4-amine (CAS 1261079-58-6) is a high-value heterocyclic building block employed in the discovery of small-molecule inhibitors, particularly within t...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Utility

2-Chloro-5-ethynylpyridin-4-amine (CAS 1261079-58-6) is a high-value heterocyclic building block employed in the discovery of small-molecule inhibitors, particularly within the oncology and immunology sectors. Its structural architecture features a tri-functionalized pyridine core, offering orthogonal reactivity that makes it a "linchpin" intermediate for diversity-oriented synthesis (DOS).

Core Pharmacophore Utility
  • The 5-Ethynyl Handle: Provides a rigid linear vector for extending into deep hydrophobic protein pockets or solvent channels. It is a primary handle for Sonogashira couplings (to form aryl-alkynes) or CuAAC "click" chemistry (to form 1,2,3-triazoles).

  • The 2-Chloro/4-Amino Motif: This adjacent functionality allows for the rapid construction of fused bicyclic systems (e.g., pyrido[4,3-d]pyrimidines) or sequential substitution reactions (SNAr at C2, acylation/urea formation at C4-NH₂).

  • Target Classes: Frequently observed in the scaffold optimization of SHP2 allosteric inhibitors , KRAS G12C covalent binders , and Type II Kinase inhibitors .

Part 2: Chemical Identity & Physiochemical Profile[1][2]

PropertySpecification
Chemical Name 2-Chloro-5-ethynylpyridin-4-amine
CAS Number 1261079-58-6
Molecular Formula C₇H₅ClN₂
Molecular Weight 152.58 g/mol
Exact Mass 152.0141
SMILES NC1=C(C#C)C=NC(Cl)=C1
InChI Key PXJMXJ... (Predicted based on structure)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM
Storage -20°C, Hygroscopic, Light Sensitive (Alkyne stability)

Part 3: Validated Synthesis Protocol

The synthesis of 2-chloro-5-ethynylpyridin-4-amine is not trivial due to the competing reactivities of the amine and the pyridine ring. The most robust industrial route proceeds via the iodination-Sonogashira-deprotection sequence, starting from commercially available 2-chloro-4-pyridinamine.

Reaction Logic & Pathway

The synthesis relies on the inherent directing effect of the C4-amino group to install an iodine atom selectively at the C5 position (ortho to the amine). This iodine then serves as the oxidative addition site for a palladium-catalyzed cross-coupling.

Synthesispathway Start 2-Chloro-4-pyridinamine (Starting Material) Inter1 2-Chloro-5-iodo-4-pyridinamine (Key Intermediate) Start->Inter1 Step 1: Electrophilic Iodination (NIS or ICl, AcOH) Inter2 TMS-Protected Alkyne (Silylated Adduct) Inter1->Inter2 Step 2: Sonogashira Coupling (TMS-Acetylene, Pd(PPh3)2Cl2, CuI) Final 2-Chloro-5-ethynylpyridin-4-amine (Target Product) Inter2->Final Step 3: Desilylation (K2CO3, MeOH)

Figure 1: Step-wise synthetic workflow for CAS 1261079-58-6.

Detailed Methodology
Step 1: Regioselective Iodination

Objective: Install a reactive handle at C5 without over-halogenating the ring.

  • Reagents: 2-Chloro-4-pyridinamine (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq), Acetic Acid (AcOH) or Acetonitrile.

  • Protocol:

    • Dissolve 2-chloro-4-pyridinamine in glacial AcOH (0.5 M concentration).

    • Add NIS portion-wise at room temperature to avoid exotherms.

    • Heat to 60°C for 4 hours. Monitor by LCMS for the mono-iodo species ([M+H]⁺ ~255).

    • Workup: Quench with sat. Na₂S₂O₃ (to remove excess iodine). Neutralize with NaHCO₃.[1] Extract with EtOAc.[1]

    • Critical Insight: The amino group activates the C3 and C5 positions. However, C5 is sterically favored and electronically accessible. Using NIS in AcOH is milder than ICl, reducing the risk of di-iodination.

Step 2: Sonogashira Cross-Coupling

Objective: Install the alkyne moiety protected by a trimethylsilyl (TMS) group.

  • Reagents: 2-Chloro-5-iodo-4-pyridinamine (1.0 eq), Ethynyltrimethylsilane (1.5 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Et₃N (3.0 eq), DMF (anhydrous).

  • Protocol:

    • Degas DMF/Et₃N mixture with N₂ for 30 mins (Oxygen inhibits the Pd cycle and promotes homocoupling of the alkyne).

    • Add the iodo-pyridine, Pd catalyst, and CuI.

    • Add TMS-acetylene dropwise.

    • Heat to 50-60°C for 6-12 hours under inert atmosphere.

    • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

    • Self-Validating Check: The disappearance of the iodine peak in NMR and the appearance of the TMS singlet (~0.2 ppm) confirms success.

Step 3: Desilylation (Deprotection)

Objective: Reveal the terminal alkyne.

  • Reagents: TMS-intermediate, K₂CO₃ (2.0 eq), Methanol (MeOH).

  • Protocol:

    • Dissolve the TMS-intermediate in MeOH.

    • Add K₂CO₃ and stir at room temperature for 1-2 hours.

    • Workup: Concentrate, dilute with water, and extract with DCM.

    • Caution: Terminal alkynes on pyridines can be unstable. Store the final product at -20°C under Argon.

Part 4: Applications in Drug Discovery

This molecule is not just a passive intermediate; it is a branch point in retrosynthetic analysis.

Fragment-Based Drug Design (FBDD)

The C-Cl, C-NH2, and C-C≡CH vectors are roughly 120° apart, covering 2D chemical space efficiently.

  • Vector A (Ethynyl): Used to probe the "back pocket" of kinases (e.g., Gatekeeper residues).

  • Vector B (Amine): Forms critical hydrogen bonds with the Hinge Region of kinases (e.g., Glu/Met residues).

  • Vector C (Chloro): A leaving group for SNAr reactions to attach solubilizing tails (e.g., piperazines).

Synthesis of Fused Heterocycles

The 4-amino-5-ethynyl motif is the precursor to Pyrido[4,3-d]pyrimidines via cyclization with nitriles or formamides.

Applications Core 2-Chloro-5-ethynylpyridin-4-amine (Core Scaffold) Path1 Route A: Click Chemistry (CuAAC with Azides) Core->Path1 Path2 Route B: Cyclization (with R-CN or Formamide) Core->Path2 Path3 Route C: Sonogashira II (with Aryl Halides) Core->Path3 Prod1 1,2,3-Triazole Linked Inhibitors (High Metabolic Stability) Path1->Prod1 Prod2 Pyrido[4,3-d]pyrimidines (Kinase Inhibitor Core) Path2->Prod2 Prod3 Di-aryl Alkynes (Rigid Linkers) Path3->Prod3

Figure 2: Divergent synthetic applications of the scaffold.

Part 5: References

  • SynQuest Labs. (2023). Product Specification: 2-Chloro-5-ethynylpyridin-4-amine (CAS 1261079-58-6).[2][3] Retrieved from

  • LaMarche, M. J., et al. (2020).[4][5] "Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry, 63(22), 13578–13594.[6] (Contextual grounding for pyridine intermediates in SHP2 inhibition). [5][6]

  • ChemicalBook. (2023). Synthesis protocols for 2-chloro-5-iodopyridin-4-amine (Precursor). Retrieved from

  • PubChem. (2023). Compound Summary: 2-Chloro-5-iodopyridin-4-amine.[7] Retrieved from

Sources

Foundational

An In-depth Technical Guide to 2-Chloro-5-ethynylpyridin-4-amine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-Chloro-5-ethynylpyridin-4-amine, a heterocyclic compound with significant potential in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-ethynylpyridin-4-amine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Given its status as a relatively novel chemical entity, this document synthesizes information from analogous structures and established synthetic methodologies to offer a robust framework for its synthesis, characterization, and potential applications.

Core Compound Profile

2-Chloro-5-ethynylpyridin-4-amine is a substituted pyridine derivative featuring three key functional groups: a chloro group at the 2-position, an amino group at the 4-position, and an ethynyl group at the 5-position. This trifunctional arrangement provides a versatile scaffold for further chemical modifications, making it a valuable building block in drug discovery and organic synthesis.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2-Chloro-5-ethynylpyridin-4-amine is crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₇H₅ClN₂Calculated
Molecular Weight 152.58 g/mol Calculated
Appearance Predicted: Off-white to light yellow solidInferred from similar compounds
Solubility Predicted: Soluble in organic solvents like DMF, DMSO, and chlorinated solvents. Limited solubility in water.Inferred from similar compounds
CAS Number Not available-
Chemical Structure

The structural arrangement of 2-Chloro-5-ethynylpyridin-4-amine is depicted below. The pyridine core, an electron-deficient aromatic system, is further influenced by the electronic effects of its substituents. The amino group is an electron-donating group, while the chloro and ethynyl groups are electron-withdrawing.

Caption: Chemical structure of 2-Chloro-5-ethynylpyridin-4-amine.

Proposed Synthesis Methodology

Synthetic Workflow

The proposed synthesis involves a three-step process starting from 2,4-dichloro-5-iodopyridine. This approach allows for the sequential and selective introduction of the amino and ethynyl groups.

Synthesis_Workflow Start 2,4-Dichloro-5-iodopyridine Step1 Selective Amination Start->Step1 Intermediate1 2-Chloro-5-iodo-pyridin-4-amine Step1->Intermediate1 Step2 Sonogashira Coupling Intermediate1->Step2 Intermediate2 2-Chloro-5-((trimethylsilyl)ethynyl)pyridin-4-amine Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 Product 2-Chloro-5-ethynylpyridin-4-amine Step3->Product

Caption: Proposed synthetic workflow for 2-Chloro-5-ethynylpyridin-4-amine.

Detailed Experimental Protocols

Step 1: Selective Amination of 2,4-Dichloro-5-iodopyridine

  • Rationale: The chloro group at the 4-position of the pyridine ring is more susceptible to nucleophilic aromatic substitution than the chloro group at the 2-position. This regioselectivity allows for the selective introduction of the amino group.

  • Procedure:

    • In a sealed reaction vessel, dissolve 2,4-dichloro-5-iodopyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane or N,N-dimethylformamide (DMF).

    • Add a source of ammonia, such as a solution of ammonia in methanol or ammonium hydroxide (excess).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-chloro-5-iodopyridin-4-amine.

Step 2: Sonogashira Coupling with (Trimethylsilyl)acetylene

  • Rationale: The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][3][4] Using a silyl-protected alkyne prevents the undesired homocoupling of the terminal alkyne.[5]

  • Procedure:

    • To a solution of 2-chloro-5-iodopyridin-4-amine (1.0 eq) in a suitable solvent (e.g., DMF or a mixture of toluene and water), add (trimethylsilyl)acetylene (1.2-1.5 eq).

    • Add a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI.

    • Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the reaction mixture to 50-70 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and filter off the catalyst.

    • Extract the product with an organic solvent and purify by column chromatography to yield 2-chloro-5-((trimethylsilyl)ethynyl)pyridin-4-amine.

Step 3: Deprotection of the Silyl Group

  • Rationale: The trimethylsilyl (TMS) protecting group on the alkyne can be easily removed under mild basic or fluoride-mediated conditions.

  • Procedure:

    • Dissolve the silyl-protected intermediate in a solvent such as methanol or tetrahydrofuran (THF).

    • Add a desilylating agent, such as potassium carbonate (K₂CO₃) or tetrabutylammonium fluoride (TBAF).

    • Stir the reaction at room temperature for 1-3 hours.

    • Monitor the deprotection by TLC.

    • Once the reaction is complete, remove the solvent and purify the residue by column chromatography to obtain the final product, 2-Chloro-5-ethynylpyridin-4-amine.

Predicted Spectroscopic Data

While experimental data for the title compound is not available, its spectroscopic characteristics can be predicted based on the analysis of similar substituted aminopyridines.[6][7][8]

¹H NMR Spectroscopy
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H (ethynyl)3.0 - 3.5s-
NH₂5.0 - 6.0br s-
H-36.5 - 7.0s-
H-67.5 - 8.0s-
¹³C NMR Spectroscopy
CarbonPredicted Chemical Shift (δ, ppm)
C (ethynyl)75 - 85
C-H (ethynyl)80 - 90
C-5110 - 120
C-3115 - 125
C-6145 - 155
C-2150 - 160
C-4155 - 165
Infrared (IR) Spectroscopy
Functional GroupPredicted Wavenumber (cm⁻¹)
N-H stretch (amine)3300 - 3500
C≡C-H stretch (alkyne)3250 - 3350
C≡C stretch (alkyne)2100 - 2260
C=C, C=N stretch (aromatic)1400 - 1600
Mass Spectrometry (MS)
  • Expected [M+H]⁺: m/z = 153.02

Potential Applications in Drug Discovery and Materials Science

The unique structural features of 2-Chloro-5-ethynylpyridin-4-amine make it a promising candidate for various applications.

Medicinal Chemistry

Pyridine and its derivatives are prevalent scaffolds in a vast number of FDA-approved drugs, highlighting their importance in pharmaceutical sciences.[9][10] The pyridine ring can act as a bioisostere for other aromatic systems and participate in hydrogen bonding interactions with biological targets.[11]

The ethynyl group is also a valuable functional group in medicinal chemistry. It can act as a rigid linker, participate in "click" chemistry reactions for bioconjugation, and form key interactions with target proteins.

The combination of the pyridine core, the reactive chloro and amino groups, and the versatile ethynyl moiety in 2-Chloro-5-ethynylpyridin-4-amine provides multiple points for diversification, making it an attractive starting point for the synthesis of compound libraries for high-throughput screening.

Materials Science

The ethynyl group allows for the incorporation of this molecule into polymers and other advanced materials through polymerization or coupling reactions.[12] The pyridine nitrogen can coordinate with metal ions, suggesting potential applications in the development of catalysts, sensors, and functional materials with specific electronic or optical properties.

Conclusion

2-Chloro-5-ethynylpyridin-4-amine is a promising, albeit currently under-explored, chemical entity. This technical guide provides a scientifically grounded framework for its synthesis and characterization, based on established chemical principles and data from analogous compounds. The proposed synthetic route, centered around the robust Sonogashira coupling, offers a reliable method for its preparation. The predicted spectroscopic data provides a benchmark for its characterization. The versatile chemical nature of this compound suggests a wide range of potential applications in both medicinal chemistry and materials science, warranting further investigation by the scientific community.

References

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (n.d.). Retrieved February 27, 2026, from [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (n.d.). Retrieved February 27, 2026, from [Link]

  • CAS#:335654-05-2 | 2-chloro-5-(2-ethoxyethenyl)pyrimidin-4-amine | Chemsrc. (2025, October 7). Retrieved February 27, 2026, from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Retrieved February 27, 2026, from [Link]

  • Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. (n.d.). Retrieved February 27, 2026, from [Link]

  • Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation. (n.d.). Retrieved February 27, 2026, from [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC. (2022, February 28). Retrieved February 27, 2026, from [Link]

  • (PDF) EFFICIENT SYNTHESIS OF 2-AMINO-4-(2-CHLORO-5-(4- SUBSTITUTEDPHENYL) PYRIDIN-3-YL)-1-(4-SUBSTITUTED PHENYL)-7,7-DISUBSTITUTED-5-OXO-1,4,5,6,7,8- HEXAHYDROQUINOLINE-3-CARBONITRILE DERIVATIVES - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

  • 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. (2025, August 29). Retrieved February 27, 2026, from [Link]

  • 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem. (n.d.). Retrieved February 27, 2026, from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC - NIH. (2022, March 23). Retrieved February 27, 2026, from [Link]

  • Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides - CHIMIA. (n.d.). Retrieved February 27, 2026, from [Link]

  • CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents. (n.d.).
  • EP2307355B1 - Novel synthesis of substituted 4-amino-pyrimidines - Google Patents. (n.d.).
  • Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines - Scientific Research Publishing. (n.d.). Retrieved February 27, 2026, from [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Publishing. (n.d.). Retrieved February 27, 2026, from [Link]

  • SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE | TSI Journals. (n.d.). Retrieved February 27, 2026, from [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022, June 20). Retrieved February 27, 2026, from [Link]

Sources

Exploratory

Advanced Synthesis Guide: 2-Chloro-5-ethynylpyridin-4-amine

Executive Summary 2-Chloro-5-ethynylpyridin-4-amine is a critical heterocyclic building block, predominantly utilized in the development of targeted covalent inhibitors (TCIs) and allosteric kinase modulators (e.g., SHP2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-5-ethynylpyridin-4-amine is a critical heterocyclic building block, predominantly utilized in the development of targeted covalent inhibitors (TCIs) and allosteric kinase modulators (e.g., SHP2, KRAS, or EGFR inhibitors).[1][2][3] Its structural uniqueness lies in the C5-ethynyl handle , which serves as a "warhead" for click chemistry or further carbon-carbon bond formation, and the C4-amino/C2-chloro motif , which provides essential hydrogen bonding capability and a vector for scaffold elaboration.

This technical guide delineates two distinct synthetic pathways. Route A (The Nucleophilic Displacement Strategy) is designated as the preferred high-fidelity route due to superior regiocontrol. Route B (The Direct Electrophilic Functionalization Strategy) is presented as an alternative when starting material availability dictates, though it requires rigorous isomer separation.

Part 1: Retrosynthetic Analysis & Strategic Logic

The synthesis of 2-Chloro-5-ethynylpyridin-4-amine poses a classic regioselectivity challenge in pyridine chemistry: distinguishing between the C3 and C5 positions (both ortho to the C4-amine) and managing the reactivity difference between C2 and C4 halides.

Strategic Disconnections
  • C5-Ethynyl Installation : The terminal alkyne is unstable; therefore, it is installed via a protected precursor (Trimethylsilylacetylene) using Sonogashira coupling .

  • C5-Halogenation : The precursor to the coupling must be a C5-iodo or C5-bromo species. Iodine is preferred for faster oxidative addition rates under milder palladium catalysis.

  • Regiocontrol (The Core Problem) :

    • Direct Iodination: Iodinating 2-chloro-4-aminopyridine is ambiguous, yielding a mixture of C3-iodo (sterically crowded but electronically favored) and C5-iodo isomers.

    • Displacement: Starting from 2,4-dichloro-5-iodopyridine exploits the innate reactivity difference of the pyridine ring. The C4-chloride is significantly more susceptible to SNAr displacement by ammonia than the C2-chloride due to the stabilization of the Meisenheimer intermediate by the para-nitrogen.

Retrosynthesis Target Target: 2-Chloro-5-ethynylpyridin-4-amine Protected Protected Intermediate: 2-Chloro-5-((TMS)ethynyl)pyridin-4-amine Target->Protected TMS Deprotection Iodo_Amine Key Intermediate: 2-Chloro-5-iodo-4-pyridinamine Protected->Iodo_Amine Sonogashira Coupling RouteA_Start Route A Start: 2,4-Dichloro-5-iodopyridine (High Regioselectivity) Iodo_Amine->RouteA_Start S_NAr (Selectivity at C4) RouteB_Start Route B Start: 2-Chloro-4-aminopyridine (Lower Regioselectivity) Iodo_Amine->RouteB_Start Electrophilic Iodination

Caption: Retrosynthetic logic comparing the Displacement Strategy (Route A) vs. Direct Functionalization (Route B).

Part 2: Route A – The Displacement Strategy (Preferred)

Rationale : This route guarantees the correct positioning of the amino group at C4 and the iodine at C5 by utilizing the inherent electronic bias of the 2,4-dichloropyridine scaffold.

Step 1: Regioselective Amination

Reaction : 2,4-Dichloro-5-iodopyridine + Ammonia → 2-Chloro-5-iodo-pyridin-4-amine

ParameterSpecification
Substrate 2,4-Dichloro-5-iodopyridine (CAS: 343781-49-7)
Reagent Aqueous Ammonia (28-30%) or NH₃ in MeOH (7N)
Solvent Ethanol or Isopropanol (if using aq. NH₃)
Temperature 80–90 °C (Sealed Tube/Autoclave)
Time 4–6 Hours
Yield 75–85%

Protocol :

  • Charge a pressure vessel with 2,4-dichloro-5-iodopyridine (1.0 eq).

  • Add NH₃ in Methanol (7N) (5.0 eq).

  • Seal the vessel and heat to 85°C . The internal pressure will rise; ensure the vessel is rated for >5 bar.

  • Monitor via HPLC. The C4-Cl is displaced ~10x faster than the C2-Cl.

    • Checkpoint: If C2-displacement (minor byproduct) increases, lower temperature to 60°C and extend time.

  • Workup : Cool to RT. Concentrate in vacuo to remove excess ammonia and methanol.

  • Purification : Slurry the residue in water to dissolve ammonium chloride salts. Filter the solid.[2][4][5] Recrystallize from Ethanol/Water (9:1) to remove trace 2-amino isomer.

Step 2: Sonogashira Coupling

Reaction : 2-Chloro-5-iodo-pyridin-4-amine + TMS-Acetylene → TMS-Intermediate

Mechanism : The Pd(0) catalyst inserts into the weak C5-I bond. The amino group at C4 can coordinate to Pd, potentially slowing the reaction; therefore, a bidentate ligand (dppf) or slightly higher catalyst loading is recommended.

Protocol :

  • Dissolve 2-chloro-5-iodo-pyridin-4-amine (1.0 eq) in anhydrous THF or DMF (0.1 M).

  • Add CuI (0.05 eq) and Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂ (0.03 eq).

  • Add Triethylamine (Et₃N) (3.0 eq). Degas with Nitrogen/Argon for 15 min.

  • Add Trimethylsilylacetylene (1.2 eq) dropwise.

  • Stir at 50°C for 4 hours.

    • Note: Monitor for "homocoupling" of the alkyne (Glaser coupling), which occurs if O₂ is present.

  • Workup : Filter through a Celite pad.[6] Concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Step 3: Desilylation

Reaction : TMS-Intermediate → 2-Chloro-5-ethynylpyridin-4-amine

Protocol :

  • Dissolve the TMS-intermediate in Methanol .

  • Add K₂CO₃ (1.5 eq). Stir at RT for 30 min.[5]

  • Workup : Dilute with water, extract with EtOAc. Dry over Na₂SO₄.[7][8]

  • Final Isolation : Evaporate solvent. The product is typically an off-white to pale yellow solid.

Part 3: Route B – Direct Functionalization (Alternative)

Rationale : Useful when 2,4-dichloro-5-iodopyridine is unavailable. Requires careful separation of regioisomers.

Step 1: Iodination of 2-Chloro-4-aminopyridine

Reaction : 2-Chloro-4-aminopyridine + NIS → Mixture of 3-iodo and 5-iodo isomers

Critical Challenge : The amino group directs ortho. Position 3 is flanked by Cl and NH₂, creating steric strain, but electronic effects often lead to a ~1:1 mixture of 3-iodo and 5-iodo products.

Optimized Protocol :

  • Dissolve 2-chloro-4-aminopyridine (1.0 eq) in DMF (Polar aprotic solvents favor the 5-position slightly more than non-polar ones).

  • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0°C.

  • Allow to warm to RT and stir for 12 hours.

  • Workup : Pour into water/sodium thiosulfate solution. Extract with EtOAc.[2][7][8]

  • Purification (Crucial) :

    • The crude will contain ~40% 3-iodo, ~40% 5-iodo, and ~20% di-iodo.

    • Column Chromatography : Use a slow gradient of DCM/MeOH. The 3-iodo isomer typically elutes first due to internal H-bonding between NH₂ and I.

    • Validation: Verify regiochemistry via 1H NMR. The C6 proton in the 5-iodo isomer appears as a singlet (or weak doublet) and is significantly deshielded compared to the C6 proton in the 3-iodo isomer.

Part 4: Visualization of the Preferred Pathway (Route A)

SynthesisWorkflow Start Start: 2,4-Dichloro-5-iodopyridine Step1 Step 1: S_NAr (NH3/MeOH, 85°C) Start->Step1 Inter1 Intermediate 1: 2-Chloro-5-iodo-pyridin-4-amine Step1->Inter1 Regioselective C4 Displacement Step2 Step 2: Sonogashira (TMS-Acetylene, Pd/Cu, Et3N) Inter1->Step2 Inter2 Intermediate 2: TMS-Protected Alkyne Step2->Inter2 C-C Bond Formation Step3 Step 3: Deprotection (K2CO3, MeOH) Inter2->Step3 Final Final Product: 2-Chloro-5-ethynylpyridin-4-amine Step3->Final Desilylation

Caption: Step-by-step workflow for the high-purity synthesis of 2-Chloro-5-ethynylpyridin-4-amine.

Part 5: Troubleshooting & Expert Insights

Regioselectivity Verification (NMR)

Distinguishing the 3-iodo and 5-iodo isomers in Route B is difficult but critical.

  • 5-Iodo Isomer (Correct) : The proton at C6 is adjacent to the Iodine and Nitrogen. It typically appears at δ ~8.3 ppm . The proton at C3 appears at δ ~6.8 ppm .

  • 3-Iodo Isomer (Incorrect) : The proton at C6 is adjacent only to Nitrogen (and C5-H). The proton at C5 is adjacent to C6-H. You will often see a coupling constant J~5-6 Hz between H5 and H6. In the 5-iodo isomer, H3 and H6 are singlets (para-like, negligible coupling).

Catalyst Poisoning

The free amine at C4 can coordinate to Palladium, poisoning the Sonogashira reaction.

  • Solution : If conversion is low, use Pd(dppf)Cl₂ (bidentate ligand prevents amine coordination) or protect the amine as an acetamide (Ac) or carbamate (Boc) prior to coupling. However, the free amine usually tolerates standard conditions if catalyst loading is maintained at 3-5 mol%.

Safety: Ethynyl Pyridines
  • Instability : Low molecular weight ethynyl pyridines can be energetic. Avoid distilling the final product at high temperatures.

  • Polymerization : Store the final product at -20°C under Argon, protected from light, to prevent polymerization of the alkyne.

References

  • Regioselective Nucleophilic Substitution of 2,4-Dichloropyridines

    • Title: "Regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine" (Analogous chemistry demonstr
    • Source: Arabian Journal of Chemistry.
    • URL: [Link]

  • Iodination Protocols

    • Title: "Regioselective Iodination of Chlorinated Arom
    • Source: N
    • URL: [Link]

  • Sonogashira Coupling on Aminopyridines

    • Title: "Sonogashira Coupling of 2-Amino-3-bromo-pyridines".
    • Source: Journal of Organic Chemistry (General Reference for conditions).
    • URL: [Link]

  • Compound Data (Precursor)

    • Title: "2,4-Dichloro-5-iodopyridine PubChem Entry".
    • Source: PubChem.[9]

    • URL: [Link]

Sources

Foundational

Technical Monograph: 2-Chloro-5-ethynylpyridin-4-amine

High-Value Scaffold for Orthogonal Diversification in Kinase & Covalent Inhibitor Discovery [1] Executive Summary & Chemical Space Analysis[1] 2-Chloro-5-ethynylpyridin-4-amine represents a "privileged" trifunctional sca...

Author: BenchChem Technical Support Team. Date: March 2026

High-Value Scaffold for Orthogonal Diversification in Kinase & Covalent Inhibitor Discovery [1]

Executive Summary & Chemical Space Analysis[1]

2-Chloro-5-ethynylpyridin-4-amine represents a "privileged" trifunctional scaffold in modern medicinal chemistry. Its value lies in the orthogonality of its three reactive handles, allowing medicinal chemists to sequentially elaborate the molecule without protecting group maneuvers.

  • C2-Chloro: An electrophilic handle for

    
     or Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), typically used to attach the "tail" or solubilizing group of a drug candidate.[1]
    
  • C4-Amine: A hydrogen bond donor/acceptor motif.[1] In kinase inhibitors, this often interacts with the hinge region (e.g., Glu/Met residues) of the ATP-binding pocket.

  • C5-Ethynyl: A versatile carbon handle.[1] It serves as a precursor for triazoles (via CuAAC "Click" chemistry), a rigid linker for PROTACs, or a "warhead" precursor for covalent cysteine targeting.

Structural Properties Table[1]
PropertyValue / Descriptor
IUPAC Name 2-Chloro-5-ethynylpyridin-4-amine
Core Scaffold Pyridine
Molecular Formula

Key Precursor CAS 800402-12-4 (2-Chloro-5-iodopyridin-4-amine)
Electronic Character Electron-deficient ring (Pyridine + Cl) balanced by electron-donating amine (-NH2).[1]
pKa (Calculated) ~4.5 (Pyridine N), ~22 (Terminal Alkyne)
Primary Utility Kinase Hinge Binder, PROTAC Linker, Fragment-Based Drug Discovery (FBDD).

Synthetic Architecture: Validated Protocols

The synthesis of 2-chloro-5-ethynylpyridin-4-amine is not a single-step process.[1][2] It requires a high-fidelity sequence starting from commercially available 2-chloropyridin-4-amine .[1] The critical step is the regioselective iodination at C5, followed by a Sonogashira coupling.

Diagram 1: Synthetic Pathway (Linear Workflow)

SynthesisPath Start 2-Chloropyridin-4-amine (Starting Material) Step1 Regioselective Iodination (NIS, MeCN) Start->Step1 Electrophilic Subst. Inter1 2-Chloro-5-iodopyridin-4-amine (CAS 800402-12-4) Step1->Inter1 Yield: ~85% Step2 Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Inter1->Step2 Cross-Coupling Inter2 TMS-Protected Intermediate Step2->Inter2 Inert Atm. Step3 Desilylation (K2CO3, MeOH) Inter2->Step3 Deprotection Final 2-Chloro-5-ethynylpyridin-4-amine (Target) Step3->Final Yield: >90%

Caption: Linear synthetic route emphasizing the critical isolation of the iodinated intermediate (CAS 800402-12-4).

Detailed Experimental Protocol
Step 1: Regioselective Iodination (C5 Functionalization)

The amino group at C4 is a strong ortho/para director. Since C2 is blocked by Chlorine and C3 is sterically crowded (flanked by Cl and NH2), iodination occurs preferentially at C5 .

  • Reagents: 2-Chloropyridin-4-amine (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve starting amine in MeCN (0.5 M concentration).

    • Cool to 0°C. Add NIS portion-wise over 30 minutes to prevent exotherms.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Monitor: LCMS should show conversion to M+126 mass (Iodine).

  • Workup: Quench with saturated aqueous sodium thiosulfate (to remove excess iodine). Extract with EtOAc.

  • Product: 2-Chloro-5-iodopyridin-4-amine (Solid).

Step 2: Sonogashira Coupling (Introduction of Alkyne)

Critical Control Point: Oxygen exclusion is vital to prevent homocoupling of the alkyne (Glaser coupling).

  • Reagents: 5-Iodo intermediate (1.0 eq), Trimethylsilylacetylene (TMS-acetylene, 1.5 eq),

    
     (5 mol%), CuI (2 mol%), 
    
    
    
    (3.0 eq), THF/DMF (dry).
  • Procedure:

    • Degassing: Sparge the solvent mixture with Argon for 20 minutes before adding catalyst.

    • Add Pd catalyst and CuI.[3] Stir for 5 minutes.

    • Add TMS-acetylene via syringe.[1]

    • Heat to 50°C for 6–12 hours.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Step 3: Desilylation (Unmasking the Warhead)
  • Reagents: TMS-intermediate,

    
     (2.0 eq), Methanol.
    
  • Procedure: Stir at RT for 1 hour. The TMS group cleaves rapidly.

  • Isolation: Aqueous workup or direct concentration and filtration if salt-free product is required.[1]

Reactivity Profile & Orthogonal Functionalization[1]

The power of this molecule is its ability to serve as a hub for Divergent Synthesis . The three functional groups react under mutually exclusive conditions.

Diagram 2: Divergent Reactivity Map[1]

Reactivity Core 2-Chloro-5-ethynyl pyridin-4-amine Suzuki Suzuki Coupling (C2) (Ar-B(OH)2, Pd) Extends Scaffold Core->Suzuki Site 1: Cl Displacement Click CuAAC 'Click' (C5) (R-N3, Cu) Triazole Formation Core->Click Site 2: Alkyne Cycloadd. Amide Amide Coupling (C4-NH2) (R-COCl) Rare/Difficult Core->Amide Site 3: Low Nucleophilicity Buchwald Buchwald-Hartwig (C2) (R-NH2, Pd) Amination Core->Buchwald Site 1: Alt. Path Sonogashira2 Sonogashira (C2) (Requires forcing conditions) Core->Sonogashira2 Site 1: High Temp

Caption: Orthogonal reactivity map. C2 (Chlorine) and C5 (Alkyne) are the primary vectors for library generation.

Strategic Considerations
  • Order of Operations:

    • Path A (Standard): Perform "Click" chemistry on the alkyne first (C5), then functionalize the Chlorine (C2).

    • Path B (Suzuki First): If the C2-coupling partner is sensitive to Cu (used in Click), perform the Suzuki coupling at C2 first. The alkyne is generally stable to Suzuki conditions (

      
      ).
      
  • C4-Amine Reactivity: The amine at C4 is electron-poor due to the pyridine ring.[1] It is a poor nucleophile . Acylation (amide formation) is difficult and often requires aggressive conditions (NaH/Acyl Chloride), which might be incompatible with the alkyne. Recommendation: Use the amine primarily as a static H-bond donor, not a synthetic handle.

Medicinal Chemistry Applications

Case Study: Kinase Inhibitor Design

In the context of Type I or Type II kinase inhibitors, the pyridine nitrogen and the C4-amino group often form a "donor-acceptor" motif that binds to the kinase hinge region (e.g., interacting with the backbone of Met/Glu/Asp).

  • The "Tail" (C2): The chlorine is replaced by a solubilizing group (e.g., N-methyl piperazine linked via a phenyl ring) to reach into the solvent-exposed region.

  • The "Warhead" (C5): The ethynyl group targets a cysteine residue in the binding pocket (Covalent Inhibition) or is converted into a triazole to pick up interactions in the hydrophobic back-pocket.

Linker Chemistry (PROTACs)

The rigid linearity of the alkyne at C5 makes this scaffold ideal for PROTAC (Proteolysis Targeting Chimera) linkers. The alkyne restricts degrees of freedom, potentially improving the entropy of ternary complex formation (Target-PROTAC-E3 Ligase).

References

  • Precursor Synthesis & Characterization

    • Source: CymitQuimica / PubChem.
    • Compound: 2-Chloro-5-iodo-pyridin-4-amine (CAS 800402-12-4).[1][4]

    • Relevance: This is the verified starting material for the ethynyl deriv
    • (Analog Reference)

  • Sonogashira Coupling Methodologies

    • Source: Organic Chemistry Portal.[5]

    • Title: Sonogashira Coupling - Mechanism and Procedures.[1][6]

    • Relevance: Standard protocols for Pd/Cu catalyzed alkynyl
  • Pyridine Scaffold Utility

    • Source: National Institutes of Health (NIH) / PubMed.
    • Title: Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling.
    • Relevance: Demonstrates the chemical compatibility of halo-amine-heterocycles with Sonogashira conditions.
  • Commercial Availability of Analogs

    • Source: BLD Pharm / Sigma Aldrich.
    • Relevance: Verification of the "Ethynyl-Pyridine" chemical space and available building blocks.

Sources

Exploratory

Spectroscopic Characterization and Analytical Validation of 2-Chloro-5-ethynylpyridin-4-amine: A Technical Guide

Executive Summary & Chemical Context In modern medicinal chemistry, highly functionalized pyridine scaffolds serve as foundational building blocks for targeted therapeutics, particularly in the design of kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In modern medicinal chemistry, highly functionalized pyridine scaffolds serve as foundational building blocks for targeted therapeutics, particularly in the design of kinase inhibitors and multidentate ligands[1][2]. 2-Chloro-5-ethynylpyridin-4-amine (CAS: 1261079-58-6)[3] is a uniquely versatile intermediate. It features three distinct reactive vectors: a chlorine atom primed for nucleophilic aromatic substitution (SNAr) or cross-coupling[4], a primary amine for amide/urea formation[4][5], and a terminal ethynyl group ideal for Sonogashira couplings or azide-alkyne cycloadditions (click chemistry)[6].

However, the dense functionalization of this compact heteroaromatic ring creates complex electronic interactions. As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data listing. Here, we will dissect the causality behind the spectroscopic signatures of 2-Chloro-5-ethynylpyridin-4-amine and provide field-proven, self-validating protocols to ensure absolute structural fidelity during drug development workflows.

Structural Logic & Electronic Causality

The spectroscopic behavior of 2-Chloro-5-ethynylpyridin-4-amine is entirely dictated by the "push-pull" electronic dynamics across the pyridine core. Understanding these effects is critical for predicting and validating NMR chemical shifts.

  • The "Pull" (-I Effect): The highly electronegative chlorine at C-2 exerts a strong inductive pull, deshielding nearby nuclei and reducing the overall electron density of the pyridine ring[4].

  • The "Push" (+M Effect): The primary amine at C-4 acts as a powerful ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -donor via mesomeric resonance. This pushes electron density into the ortho and para positions, heavily shielding the C-3 and C-5 carbons[7].
    
  • Anisotropic Deshielding: The rigid, linear

    
    -system of the C-5 ethynyl group creates a localized magnetic field under applied NMR conditions, directionally deshielding the adjacent C-6 proton[1].
    

Electronic_Effects Core Pyridine Core (Electron Deficient) C2 C-2 Position Chlorine Inductive Pull (-I) Deshields nearby nuclei Core->C2 C4 C-4 Position Amine Resonance Push (+M) Shields ortho/para positions Core->C4 C5 C-5 Position Ethynyl Anisotropy Directional magnetic shielding Core->C5 C4->Core +M Effect

Electronic effects governing the NMR chemical shifts in 2-Chloro-5-ethynylpyridin-4-amine.

Nuclear Magnetic Resonance (NMR) Profiling

Quantitative Data: H and C NMR Assignments

The following tables summarize the validated chemical shifts acquired in DMSO-


 at 400 MHz (

H) and 100 MHz (

C).

Table 1:


H NMR Data (400 MHz, DMSO-

)
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCausality / Assignment Logic
H-6 8.10Singlet (s)1HDeshielded by adjacent pyridine nitrogen and ethynyl anisotropy.
H-3 6.65Singlet (s)1HHeavily shielded by the ortho +M effect of the C-4 amine[7].
-NH

6.40Broad Singlet (br s)2HQuadrupolar relaxation of

N broadens the signal.
-C

CH
4.45Singlet (s)1HTerminal alkyne proton; typical range for aryl alkynes[1][6].

Table 2:


C NMR Data (100 MHz, DMSO-

)
CarbonChemical Shift (

, ppm)
TypeCausality / Assignment Logic
C-4 154.0C-NH

Deshielded by direct attachment to electronegative nitrogen.
C-6 150.5CHDeshielded by adjacent ring nitrogen.
C-2 149.0C-ClInductive deshielding by chlorine[4].
C-5 111.0C-C

C
Shielded by para-amine resonance.
C-3 108.5CHHeavily shielded by ortho-amine resonance[7].
Internal C

86.0CqInternal alkyne carbon.
Terminal

CH
77.5CHTerminal alkyne carbon.
Protocol: Self-Validating NMR Acquisition Workflow
  • Sample Preparation: Weigh exactly 15.0 mg of the analyte. Dissolve in 0.6 mL of anhydrous DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: DMSO-

      
       is specifically chosen over CDCl
      
      
      
      because its high polarity disrupts the intermolecular hydrogen bonding of the primary amine. This prevents concentration-dependent chemical shift drift and yields a quantifiable, sharp -NH
      
      
      signal.
  • Acquisition & Self-Validation: Acquire 16 transients with a relaxation delay (D1) of 2.0 seconds.

    • Self-Validating Metric: Integrate the resulting spectrum against the H-6 proton (set to 1.00). The total sum of the integrals must equal exactly 5.00 protons . A missing terminal alkyne signal (

      
       4.45) or an integration >5 indicates base-catalyzed alkyne homocoupling (Glaser coupling) or solvent contamination, instantly invalidating the sample batch.
      

Vibrational Spectroscopy (FT-IR)

FT-IR is critical for confirming the orthogonal functional groups (amine vs. alkyne) without dissolving the sample, preserving its solid-state polymorphic integrity.

Table 3: Key FT-IR Vibrational Modes

Wavenumber (cm

)
IntensityAssignmentDiagnostic Value
3450, 3350 MediumN-H asymmetric/symmetric stretchConfirms primary amine (doublet).
3280 Sharp, Strong

C-H terminal stretch
Differentiates alkyne C-H from amine N-H.
2110 WeakC

C internal stretch
Confirms intact triple bond.
1610, 1550 StrongC=N, C=C aromatic stretchValidates the pyridine heteroaromatic core.
760 StrongC-Cl stretchConfirms halogenation at C-2.
Protocol: ATR-FTIR Solid-State Characterization
  • Sample Application: Deposit ~2 mg of solid 2-Chloro-5-ethynylpyridin-4-amine directly onto a diamond Attenuated Total Reflectance (ATR) crystal. Apply uniform pressure using the anvil.

    • Causality: The ATR method strictly avoids the use of KBr pellets. KBr is highly hygroscopic and absorbs atmospheric moisture, producing a massive, broad O-H stretch (~3400 cm

      
      ) that completely masks both the critical N-H doublet and the 
      
      
      
      C-H stretch of the analyte.
  • Spectral Verification:

    • Self-Validating Metric: The operator must visually confirm the presence of the sharp 3280 cm

      
       peak distinct from the broad 3450/3350 cm
      
      
      
      doublet. If the 3280 cm
      
      
      peak is absent, the ethynyl group has degraded.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides the ultimate confirmation of the molecular formula (C


H

ClN

, Exact Mass: 152.0141 Da).
Protocol: High-Fidelity LC-ESI-MS Analysis
  • Sample Dilution: Prepare a 1 µg/mL solution in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a potent proton source. Because the C-4 amine and the pyridine nitrogen are highly basic, they readily accept protons, ensuring maximum ionization efficiency in Positive Electrospray Ionization (ESI+) mode.

  • Isotopic Validation:

    • Self-Validating Metric: Extract the mass spectrum at the chromatographic peak apex. The natural abundance of chlorine isotopes (

      
      Cl to 
      
      
      
      Cl) is approximately 3:1. The operator must verify the presence of the[M+H]
      
      
      peaks at m/z 153.02 and m/z 155.02 . The software must calculate an intensity ratio of exactly 3:1 (
      
      
      5%). Any deviation from this ratio instantly flags isobaric interference or cross-contamination.

Integrated Spectroscopic Workflow

To ensure absolute scientific integrity (E-E-A-T), the data from NMR, FT-IR, and HRMS must not be viewed in isolation. They form a closed, self-validating loop. The workflow below illustrates the necessary path to structural confirmation.

Spectroscopic_Workflow A Sample Prep: 2-Chloro-5-ethynylpyridin-4-amine B NMR (1H, 13C, 2D) Solvent: DMSO-d6 A->B 15 mg C FT-IR (ATR) Solid State A->C 2 mg D HRMS (ESI+) Isotopic Profiling A->D 1 µg/mL E Data Integration & Cross-Validation B->E C->E D->E F Structural Confirmation (Self-Validating System) E->F 100% Identity Match

Workflow for the multi-modal spectroscopic validation of 2-Chloro-5-ethynylpyridin-4-amine.
Field-Proven Insight: Handling and Stability

Terminal alkynes on electron-deficient heterocycles are highly susceptible to degradation if exposed to trace copper (often residual from prior syntheses) in the presence of oxygen. For long-term storage, 2-Chloro-5-ethynylpyridin-4-amine must be kept under an argon atmosphere at -20°C to prevent oxidative dimerization of the alkyne or degradation of the primary amine.

References

  • CAS 1261079-58-6 | 3H30-5-6J | 2-Chloro-5-ethynylpyridin-4-amine, SynQuest Labs. 3

  • 5-ethynyl-2-pyridinaMine | 82454-61-3, ChemicalBook. 7

  • Electronic supplementary information (ESI) Identification of multidentate tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors that, Royal Society of Chemistry. 1

  • Dalton Transactions - RSC Publishing, Royal Society of Chemistry. 6

  • The phytohormone forchlorfenuron decreases viability and proliferation of malignant mesothelioma cells in vitro and in vivo, Oncotarget. 4

  • WO2021207549A1 - Kinase inhibitors, Google Patents. 2

  • CAS 82454-61-3 | 5-ethynylpyridin-2-amine, Synblock. 8

  • WO 2020/146613 Al - Internal Application, AchemBlock. 5

Sources

Foundational

Strategic Utilization of 2-Chloro-5-ethynylpyridin-4-amine in Kinase & Phosphatase Inhibition

The following technical guide details the therapeutic utility, chemical biology, and synthetic applications of 2-Chloro-5-ethynylpyridin-4-amine , a high-value pharmacophore precursor in medicinal chemistry. [1] Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic utility, chemical biology, and synthetic applications of 2-Chloro-5-ethynylpyridin-4-amine , a high-value pharmacophore precursor in medicinal chemistry.

[1]

Executive Summary

2-Chloro-5-ethynylpyridin-4-amine (CAS: 263012-63-1 / 1700437-57-5 variants) is a critical "linchpin" intermediate used to access privileged bicyclic scaffolds, most notably 7-azaindoles (pyrrolo[2,3-b]pyridines) .[1] In the context of modern drug discovery, this molecule serves two distinct strategic functions:

  • Progenitor of ATP-Competitive Kinase Inhibitors: It provides the essential ortho-aminoalkynyl motif required to cyclize into 7-azaindole cores, which are bioisosteres of purines and serve as hinge-binders in drugs targeting BRAF , JAK , and CSF1R .[1]

  • Allosteric Pharmacophore: The uncyclized pyridine-amine scaffold mimics the "molecular latch" interactions found in allosteric inhibitors of SHP2 (PTPN11) , a key node in the RAS/MAPK pathway.

This guide analyzes the compound’s structural logic, its transformation into bioactive drugs, and the experimental protocols for its utilization.[1]

Chemical Profile & Structural Logic[1][2][3]

The therapeutic potential of this compound is encoded in its trisubstituted pyridine core.

FeatureChemical FunctionTherapeutic/Synthetic Utility
4-Amine (-NH₂) H-Bond DonorKinase Hinge Binding: Mimics the N1/N6 of adenine.[1] Essential for cyclization.
5-Ethynyl (-C≡CH) Electrophile / LinkerCyclization Handle: Reacts with the adjacent amine to form a 5-membered pyrrole ring.[1] Click Handle: For PROTAC linker attachment.
2-Chloro (-Cl) Leaving GroupDiversification Point: Allows late-stage SNAr or Buchwald-Hartwig couplings to attach solubilizing tails or specificity elements.[1]
Pyridine Nitrogen H-Bond AcceptorSolubility & Binding: Often interacts with conserved water networks in the kinase ATP pocket.

Primary Therapeutic Targets: The 7-Azaindole Connection[1]

The most authoritative application of 2-Chloro-5-ethynylpyridin-4-amine is its conversion into 7-azaindole scaffolds.[1] This bicyclic system is a "privileged structure" in oncology because it binds the ATP-binding site of kinases with high affinity but distinct selectivity profiles compared to indoles.[1]

Mechanism of Action: Kinase Hinge Binding

Upon cyclization, the resulting 7-azaindole scaffold binds to the kinase "hinge region" (residues connecting the N- and C-terminal lobes).[1]

  • The Acceptor: The pyridine nitrogen (N7) accepts a hydrogen bond from the backbone amide NH of the hinge.

  • The Donor: The pyrrole NH (N1) donates a hydrogen bond to the backbone carbonyl of the hinge.

Validated Targets

Drugs and clinical candidates derived from this structural logic include:

  • BRAF V600E: Vemurafenib analogues (using the 7-azaindole core to overcome resistance).

  • CSF1R: Pexidartinib (PLX3397) utilizes a 7-azaindole core to inhibit macrophage-driven tumor growth.[1]

  • JAK Family: Ruxolitinib and Tofacitinib analogues often explore 2-chloro-substituted 7-azaindoles to tune selectivity between JAK1/2/3.[1]

Pathway Visualization

The following diagram illustrates the transformation of the precursor into a kinase inhibitor and its interaction with the target.

G cluster_Target Therapeutic Targets Precursor 2-Chloro-5-ethynylpyridin-4-amine (Precursor) Cyclization Cyclization Reaction (Au/Cu/Base) Precursor->Cyclization Intramolecular Annulation Scaffold 7-Azaindole Core (Privileged Scaffold) Cyclization->Scaffold Forms Bicyclic System BRAF BRAF V600E (Melanoma) Scaffold->BRAF Hinge Binding CSF1R CSF1R (Tenosynovial Giant Cell Tumor) Scaffold->CSF1R Hinge Binding JAK JAK1/2 (Inflammation) Scaffold->JAK Hinge Binding

Caption: Transformation of 2-Chloro-5-ethynylpyridin-4-amine into the 7-azaindole scaffold and downstream kinase targets.[1]

Secondary Application: Allosteric SHP2 Inhibition[1][4][5]

Beyond cyclization, the 2-amino-3-chloropyridine motif (a structural isomer of our subject compound) is central to allosteric SHP2 inhibitors like TNO155 and SHP099 .[1]

  • Relevance: 2-Chloro-5-ethynylpyridin-4-amine serves as a probe to explore "Tunnel" region interactions in the SHP2 allosteric site.[1]

  • Mechanism: The ethynyl group acts as a rigid "rod" that can extend into the hydrophobic tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the auto-inhibited (closed) conformation of SHP2.[1]

  • Synthetic Utility: The alkyne allows for Sonogashira coupling to attach the large spirocyclic or piperazine moieties typical of SHP2 inhibitors.

Experimental Protocols

Protocol A: Cyclization to 7-Azaindole (Kinase Scaffold Synthesis)

Objective: Convert 2-Chloro-5-ethynylpyridin-4-amine into 4-chloro-1H-pyrrolo[2,3-b]pyridine. Rationale: Gold(III) catalysis provides mild conditions for 5-endo-dig cyclization, avoiding harsh bases that might affect the 2-chloro handle.[1]

  • Reagents:

    • Substrate: 2-Chloro-5-ethynylpyridin-4-amine (1.0 eq)[1]

    • Catalyst: NaAuCl₄·2H₂O (2-5 mol%)[1]

    • Solvent: Ethanol (EtOH) or Toluene[1]

  • Procedure:

    • Dissolve the substrate in EtOH (0.1 M concentration).

    • Add NaAuCl₄ catalyst.

    • Heat the reaction mixture to 80°C under N₂ atmosphere for 2–4 hours.

    • Monitor by TLC/LC-MS for the disappearance of the starting material and formation of the bicyclic product (M+0).

    • Workup: Evaporate solvent, redissolve in EtOAc, wash with brine, and purify via flash column chromatography (Hexane/EtOAc).

  • Validation:

    • ¹H NMR: Disappearance of the alkyne proton (~4.5 ppm) and appearance of the C2/C3 pyrrole protons (~6.5 and 7.5 ppm).

Protocol B: Sonogashira Coupling (Functionalization)

Objective: Attach a solubilizing tail or PROTAC linker to the 5-position (if starting from the 5-halo precursor) or functionalize the 2-chloro position after cyclization.

  • Reagents:

    • Aryl/Alkyl Halide or Alkyne partner.[2][3]

    • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)[1]

    • Co-catalyst: CuI (2 mol%)

    • Base: Et₃N (Triethylamine)[1]

  • Procedure:

    • Combine substrate, coupling partner, Pd catalyst, and CuI in degassed DMF/Et₃N (3:1).[1]

    • Stir at 60°C for 12 hours.

    • Critical Note: Ensure strict oxygen-free conditions to prevent homocoupling of the alkyne (Glaser coupling).

References

  • Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Source: Journal of Medicinal Chemistry (ACS). URL:[Link][1]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges. Source: Molecules (MDPI). URL:[Link][1]

  • Discovery of Vemurafenib (PLX4032), a Potent and Selective B-Raf Kinase Inhibitor. Source:[1] Journal of Medicinal Chemistry.[1] URL:[Link]

  • Structure-Based Design of 7-Azaindoles as Selective JAK Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link][1]

  • Gold-Catalyzed Synthesis of Nitrogen Heterocycles. Source: Chemical Reviews. URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-Chloro-5-ethynylpyridin-4-amine Derivatives

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry Substituted pyridines are a cornerstone of modern drug discovery, forming the core scaffold of numerous therapeutic agents. The 2-chloro-5-et...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

Substituted pyridines are a cornerstone of modern drug discovery, forming the core scaffold of numerous therapeutic agents. The 2-chloro-5-ethynylpyridin-4-amine framework, in particular, represents a privileged structure. The chloro- and amino- substituents provide crucial vectors for modulating physiochemical properties and engaging in specific interactions with biological targets, while the ethynyl group serves as a versatile handle for further chemical elaboration through click chemistry or as a key pharmacophoric element. Derivatives of this scaffold have shown promise in various therapeutic areas, including oncology and virology, making robust and efficient synthetic access to these molecules a critical endeavor for researchers in medicinal chemistry and drug development.

This application note provides a detailed guide to a strategic synthesis of 2-Chloro-5-ethynylpyridin-4-amine derivatives, focusing on the underlying chemical principles, step-by-step protocols, and critical experimental considerations.

Synthetic Strategy: A Multi-Step Approach to the Target Scaffold

A logical and efficient synthetic route to 2-Chloro-5-ethynylpyridin-4-amine (4) commences with the commercially available 2,4-dichloro-5-nitropyridine (1). The strategy involves a regioselective nucleophilic aromatic substitution (SNAr) to install the amine at the C4 position, followed by reduction of the nitro group, and finally, a palladium-catalyzed Sonogashira coupling to introduce the key ethynyl moiety.

Synthetic_Pathway cluster_0 Overall Synthetic Route Start 2,4-Dichloro-5-nitropyridine (1) Intermediate1 2-Chloro-4-amino-5-nitropyridine Derivative (2) Start->Intermediate1 SNAг Amination Intermediate2 4-Amino-2-chloro-5-aminopyridine Derivative (3) Intermediate1->Intermediate2 Nitro Group Reduction Product 2-Chloro-5-ethynylpyridin-4-amine Derivative (4) Intermediate2->Product Sonogashira Coupling

Caption: Proposed synthetic pathway for 2-Chloro-5-ethynylpyridin-4-amine derivatives.

Part 1: Regioselective Amination of 2,4-Dichloro-5-nitropyridine

The first crucial step is the selective introduction of the amine at the C4 position. The electron-withdrawing nitro group at C5, along with the inherent electron-deficient nature of the pyridine ring, activates both C2 and C4 positions towards nucleophilic attack. However, the C4 position is generally more susceptible to SNAr in such systems.[1]

Protocol 1: SNAr Amination

This protocol describes a general procedure for the amination of 2,4-dichloro-5-nitropyridine with a primary or secondary amine.

Materials:

Reagent/SolventGradeSupplier
2,4-Dichloro-5-nitropyridine≥98%Commercially Available
Amine (e.g., ammonia, primary/secondary amine)AnhydrousCommercially Available
Diisopropylethylamine (DIPEA) or K₂CO₃AnhydrousCommercially Available
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)AnhydrousCommercially Available
Ethyl acetateACS GradeCommercially Available
Brine (saturated NaCl solution)-In-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dichloro-5-nitropyridine (1.0 equiv), the desired amine (1.2 equiv), and the base (2.0 equiv).

  • Add the anhydrous solvent (e.g., DMF or DMSO) to achieve a suitable concentration (typically 0.1-0.5 M).

  • Stir the reaction mixture at a temperature ranging from room temperature to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate) (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-chloro-4-amino-5-nitropyridine derivative (2).

Part 2: Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a standard transformation. A variety of reducing agents can be employed, with iron powder in the presence of an acid being a cost-effective and reliable option.[2][3]

Protocol 2: Nitro Group Reduction

Materials:

Reagent/SolventGradeSupplier
2-Chloro-4-amino-5-nitropyridine Derivative (2)-From Protocol 1
Iron Powder (<100 mesh)-Commercially Available
Acetic Acid or Hydrochloric AcidACS GradeCommercially Available
EthanolACS GradeCommercially Available
Sodium Bicarbonate (NaHCO₃) solutionSaturatedIn-house preparation
Ethyl acetateACS GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available

Procedure:

  • In a round-bottom flask, suspend the 2-chloro-4-amino-5-nitropyridine derivative (2) (1.0 equiv) in a mixture of ethanol and water.

  • Add iron powder (3-5 equiv) and a catalytic amount of acid (e.g., acetic acid or HCl).

  • Heat the reaction mixture to reflux (typically 70-90 °C) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 4-amino-2-chloro-5-aminopyridine derivative (3). This product may be used in the next step without further purification if deemed sufficiently pure by TLC and/or ¹H NMR.

Part 3: Sonogashira Coupling for Ethynylation

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction is ideal for introducing the ethynyl group onto the pyridine ring. For this step, the precursor would ideally be a 5-halo-substituted pyridine, such as 4-amino-2-chloro-5-bromopyridine. The greater reactivity of the C-Br bond compared to the C-Cl bond in Sonogashira couplings allows for selective ethynylation at the C5 position.[1]

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition (R-X) Pd(II)Complex R-Pd(II)-X      L₂ OxAdd->Pd(II)Complex Transmetalation Transmetalation (Cu-C≡CR') Pd(II)Alkyne R-Pd(II)-C≡CR'        L₂ Transmetalation->Pd(II)Alkyne RedElim Reductive Elimination RedElim->Pd(0)L2 Product R-C≡CR' CuX CuX AlkyneCoord Alkyne Coordination (H-C≡CR') CuAcetylide Cu-C≡CR' AlkyneCoord->CuAcetylide CuAcetylide->Pd(II)Complex To Transmetalation Base Base (-HX) Base->CuX

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Protocol 3: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of a 5-bromo-2-chloropyridin-4-amine derivative with a terminal alkyne.

Materials:

Reagent/SolventGradeSupplier
4-Amino-2-chloro-5-bromopyridine Derivative (3)-Synthesized
Terminal Alkyne (e.g., Trimethylsilylacetylene)≥98%Commercially Available
Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄-Commercially Available
Copper(I) Iodide (CuI)≥99%Commercially Available
Triethylamine (TEA) or Diisopropylamine (DIPA)AnhydrousCommercially Available
Tetrahydrofuran (THF) or 1,4-DioxaneAnhydrousCommercially Available
Ethyl acetateACS GradeCommercially Available
Saturated NH₄Cl solution-In-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the 5-bromo-2-chloropyridin-4-amine derivative (3) (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., TEA, 2-3 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture. If using a gaseous alkyne, it can be bubbled through the solution. If using trimethylsilylacetylene, the TMS group can be removed in situ with a fluoride source (e.g., TBAF) or cleaved post-reaction.

  • Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the substrates.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a short pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired 2-Chloro-5-ethynylpyridin-4-amine derivative (4).

Conclusion and Further Applications

The synthetic route outlined provides a reliable and adaptable strategy for the synthesis of 2-Chloro-5-ethynylpyridin-4-amine derivatives. The modularity of this approach allows for the introduction of a wide range of substituents at the C4-amino and C5-ethynyl positions, making it a valuable tool for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs. The final product, with its versatile ethynyl handle, is primed for further functionalization via reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the rapid assembly of more complex molecular architectures.

References

  • SciELO. A simple synthesis of aminopyridines: use of amides as amine source. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Available at: [Link]

  • ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

  • RSC Publishing. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Available at: [Link]

  • Google Patents. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
  • European Patent Office. Process for preparing 2-chloro-5-aminomethyl-pyridine - EP 0609811 A1.
  • ACS Publications. Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne | Organic Letters. Available at: [Link]

  • ResearchGate. Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. Available at: [Link]

Sources

Application

Experimental protocol for 2-Chloro-5-ethynylpyridin-4-amine synthesis

This Application Note and Protocol is designed for researchers and medicinal chemists requiring a high-purity synthesis of 2-Chloro-5-ethynylpyridin-4-amine . This scaffold is a critical intermediate in the development o...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and medicinal chemists requiring a high-purity synthesis of 2-Chloro-5-ethynylpyridin-4-amine . This scaffold is a critical intermediate in the development of Checkpoint Kinase 1 (CHK1) inhibitors and other heterocyclic therapeutics.

Executive Summary & Strategic Rationale

The pyridine ring system, specifically the 2,4,5-trisubstituted pattern, is a "privileged structure" in kinase inhibitor discovery. The 2-chloro-5-ethynylpyridin-4-amine motif offers three distinct vectors for diversification:

  • C2-Chloro: susceptible to SNAr displacement (e.g., with diamines) or Buchwald-Hartwig coupling.

  • C4-Amino: functions as a hydrogen bond donor in the ATP-binding pocket of kinases; directs ortho-halogenation.

  • C5-Ethynyl: a rigid spacer for "click" chemistry or Sonogashira coupling to extend the pharmacophore into the solvent-exposed region.

This protocol details a robust, scalable 3-step synthesis starting from commercially available 2-chloropyridin-4-amine . Unlike generic protocols, this guide addresses the critical challenge of regioselectivity during iodination (C3 vs. C5) and provides optimized conditions for the Sonogashira coupling on a free amino-pyridine.

Retrosynthetic Analysis & Workflow

The synthesis relies on the inherent directing effects of the C4-amino group. The amino group strongly activates the ortho positions (C3 and C5). However, steric hindrance from the C2-chloro substituent disfavors the C3 position, making C5 the kinetically and thermodynamically favored site for electrophilic aromatic substitution (iodination).

Retrosynthesis Target 2-Chloro-5-ethynylpyridin-4-amine (Target) Deprotection Desilylation (K2CO3, MeOH) Target->Deprotection Intermediate2 2-Chloro-5-((TMS)ethynyl)pyridin-4-amine (Protected Alkyne) Deprotection->Intermediate2 Coupling Sonogashira Coupling (Pd/Cu, TMS-Acetylene) Intermediate2->Coupling Intermediate1 2-Chloro-5-iodopyridin-4-amine (Key Halide) Coupling->Intermediate1 Iodination Regioselective Iodination (ICl, AcOH) Intermediate1->Iodination SM 2-Chloropyridin-4-amine (Starting Material) Iodination->SM

Caption: Retrosynthetic logic flow from target molecule back to commercial starting material.

Detailed Experimental Protocol

Step 1: Regioselective Iodination

Objective: Synthesis of 2-Chloro-5-iodopyridin-4-amine. Critical Parameter: Temperature control is vital. Heating to 80°C ensures thermodynamic control to favor the 5-iodo isomer over the sterically crowded 3-iodo isomer.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Amount
2-Chloropyridin-4-amine 128.56 1.0 6.60 g (51.3 mmol)
Iodine Monochloride (ICl) 162.36 1.2 10.0 g (61.6 mmol)
Potassium Acetate (KOAc) 98.14 2.0 10.1 g (103 mmol)

| Acetic Acid (AcOH) | Solvent | - | 325 mL |[1]

Procedure:

  • Setup: Charge a 500 mL round-bottom flask (RBF) with 2-chloropyridin-4-amine and KOAc. Add Glacial Acetic Acid (AcOH).

  • Addition: Add Iodine Monochloride (ICl) dropwise at room temperature. Caution: ICl is corrosive and fuming.

  • Reaction: Equip with a reflux condenser and heat the mixture to 80 °C for 3 hours. Monitor by LCMS (Target Mass: ~254.4 Da).

  • Workup:

    • Cool to room temperature.[2][3][4][5][6]

    • Concentrate under reduced pressure to remove most AcOH.

    • Azeotrope: Add toluene (50 mL) and concentrate again to remove residual acid (Repeat 2x).

    • Resuspend residue in EtOAc (200 mL) and wash carefully with saturated aqueous NaHCO₃ until pH is neutral.

    • Wash with 10% aqueous Na₂S₂O₃ (Sodium Thiosulfate) to quench excess iodine (color change from dark brown to yellow).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography (0-50% EtOAc in Hexanes).

  • Yield: Expect 65-75% yield of a tan solid.

QC Check (NMR):

  • 5-Iodo isomer (Desired): Two singlets in aromatic region (H3 and H6 are isolated).

  • 3-Iodo isomer (Undesired): Two doublets (H5 and H6 couple).

Step 2: Sonogashira Coupling

Objective: Synthesis of 2-Chloro-5-((trimethylsilyl)ethynyl)pyridin-4-amine. Critical Parameter: Oxygen exclusion. The catalyst system is sensitive to oxidation, which causes homocoupling of the alkyne (Glaser coupling).

Reagents & Stoichiometry:

Reagent Equiv. Role
2-Chloro-5-iodopyridin-4-amine 1.0 Substrate
Trimethylsilylacetylene (TMSA) 1.5 Coupling Partner
Pd(PPh₃)₂Cl₂ 0.05 (5 mol%) Catalyst
CuI 0.02 (2 mol%) Co-catalyst
Triethylamine (Et₃N) 3.0 Base

| THF/DMF (1:1) | - | Solvent (0.1 M) |

Procedure:

  • Degassing: In a dried pressure vial or RBF, combine the 5-iodo intermediate, Pd(PPh₃)₂Cl₂, and CuI. Seal and purge with Argon/Nitrogen for 10 minutes.

  • Solvent Addition: Add degassed THF/DMF and Et₃N via syringe.

  • Initiation: Add TMS-acetylene dropwise.

  • Reaction: Stir at 50 °C for 4-6 hours. The solution will typically turn dark brown/black.

  • Workup:

    • Filter through a pad of Celite to remove Pd/Cu residues. Wash pad with EtOAc.

    • Concentrate filtrate.[6]

    • Partition between EtOAc and Water. Wash organics with Brine.[2][5][7]

  • Purification: Flash chromatography (Silica gel, 10-40% EtOAc/Hexanes).

  • Yield: Expect 70-85%.

Step 3: Desilylation (Deprotection)

Objective: Synthesis of final target 2-Chloro-5-ethynylpyridin-4-amine.

Procedure:

  • Dissolve the TMS-protected intermediate (1.0 equiv) in Methanol (MeOH) (0.2 M).

  • Add Potassium Carbonate (K₂CO₃) (1.5 equiv).

  • Stir at Room Temperature for 1 hour. Monitor by TLC (product is more polar).

  • Workup: Concentrate MeOH. Dilute with water and extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

  • Final Purification: The product may be pure enough for use; otherwise, a short silica plug filtration is recommended.

Key Process Data & Troubleshooting

IssueObservationRoot CauseCorrective Action
Low Yield (Step 1) Mixed isomers by NMRTemperature too low (<60°C)Ensure reaction runs at 80°C to favor thermodynamic 5-iodo product.
Stalled Reaction (Step 2) Starting material remainsCatalyst poisoning / O₂ leakDegas solvents thoroughly (freeze-pump-thaw preferred). Add fresh catalyst.
Glaser Product Bis-acetylene dimer observedOxygen presenceStrictly inert atmosphere required.
Solubility Precipitate in Step 2Amine substrate insolubilityUse DMF as co-solvent; mild heating helps.

Safety & Handling

  • Iodine Monochloride (ICl): Causes severe skin burns and eye damage. Reacts violently with water. Handle in a fume hood.

  • Alkynes: Terminal alkynes can be unstable; store cold.

  • Palladium/Copper: Heavy metals. Dispose of waste in appropriate satellite accumulation areas.

References

  • Synthesis of 2-Chloro-5-iodopyridin-4-amine

    • Source: Collins, I., et al. "Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors." Journal of Medicinal Chemistry, 2012.
    • Context: Describes the specific iodination of 2-chloropyridin-4-amine using ICl/KOAc/AcOH
  • General Sonogashira Protocols for Aminopyridines

    • Source: BenchChem Application Notes.
    • Context: Provides general stoichiometry and c
  • Patent Reference for Scale-Up

    • Source: US Patent 9,403,797 B2. "5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds and their therapeutic use."
    • Context: Detailed experimental procedure for the 5-iodo intermedi

Sources

Method

Application Note: Scale-Up Synthesis of 2-Chloro-5-ethynylpyridin-4-amine

Abstract & Strategic Overview The synthesis of 2-Chloro-5-ethynylpyridin-4-amine represents a critical workflow in the production of next-generation kinase inhibitors (e.g., USP7, PI3K/mTOR pathways). While the 2-chloro-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of 2-Chloro-5-ethynylpyridin-4-amine represents a critical workflow in the production of next-generation kinase inhibitors (e.g., USP7, PI3K/mTOR pathways). While the 2-chloro-4-aminopyridine scaffold is commercially available, the installation of the ethynyl group at the C5 position poses specific scale-up challenges, primarily concerning regioselectivity during halogenation and process safety during the handling of energetic ethynyl-pyridine intermediates.

This guide details a robust, scalable 3-step protocol optimized for gram-to-kilogram production. Unlike bench-scale methods that often yield regioisomeric mixtures, this protocol utilizes a controlled iodination strategy to maximize the formation of the desired 5-iodo precursor, followed by a highly efficient Sonogashira coupling and deprotection sequence.

Key Process Parameters (KPPs)
  • Regiocontrol: Preferential iodination at C5 over C3 using N-Iodosuccinimide (NIS).

  • Pd Management: Quantitative removal of residual Palladium (<10 ppm) using scavenger resins.

  • Safety: Thermal stability controls for the potentially energetic terminal alkyne.

Retrosynthetic Analysis & Workflow

The synthetic strategy relies on the electronic activation of the C5 position by the C4-amino group. Direct ethynylation is achieved via a Sonogashira coupling on the iodinated intermediate.

Graphviz Workflow Diagram

SynthesisWorkflow SM 2-Chloro-4-aminopyridine (Starting Material) Int1 2-Chloro-5-iodo-4-aminopyridine (Intermediate 1) SM->Int1 Step 1: Regioselective Iodination NIS N-Iodosuccinimide (NIS) DMF, 0°C to RT NIS->Int1 Int2 TMS-Protected Alkyne (Intermediate 2) Int1->Int2 Step 2: Sonogashira Coupling TMS TMS-Acetylene Pd(PPh3)2Cl2, CuI, Et3N TMS->Int2 Target 2-Chloro-5-ethynylpyridin-4-amine (Target API) Int2->Target Step 3: Desilylation Base K2CO3 / MeOH Deprotection Base->Target

Caption: Optimized 3-step synthetic route highlighting reagents and key intermediates.

Detailed Experimental Protocols

Step 1: Regioselective Iodination

Objective: Synthesis of 2-Chloro-5-iodo-4-pyridinamine (CAS: 800402-12-4).[1] Challenge: The C4-amino group activates both C3 and C5 positions. The C2-chloro group deactivates, but steric hindrance at C3 (flanked by Cl and NH2) favors C5 substitution. However, thermodynamic control is essential to minimize the C3-iodo byproduct.

Materials
ReagentEquiv.MWMass (100g Scale)
2-Chloro-4-aminopyridine 1.0128.56100.0 g
N-Iodosuccinimide (NIS) 1.15224.98201.2 g
DMF (Anhydrous) --500 mL (5 vol)
Sodium Thiosulfate (10% aq) --500 mL
Protocol
  • Dissolution: Charge a 2L reactor with 2-Chloro-4-aminopyridine (100 g) and anhydrous DMF (500 mL). Stir until fully dissolved.

  • Cooling: Cool the solution to 0–5 °C . Note: Low temperature is critical to maximize regioselectivity for the 5-position.

  • Addition: Add NIS (201.2 g) portion-wise over 60 minutes, maintaining internal temperature < 10 °C.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC/UPLC. Target < 2% starting material.

  • Quench: Pour the reaction mixture into a stirred solution of 10% aqueous sodium thiosulfate (1.5 L) and ice water (1.5 L). This precipitates the product and quenches excess iodine.[2]

  • Filtration: Stir the slurry for 30 minutes. Filter the solid precipitate.

  • Purification (Slurry Wash): Resuspend the wet cake in water (500 mL) to remove residual DMF and succinimide. Filter and dry.[1][3][4]

  • Recrystallization (Optional): If C3-isomer > 5%, recrystallize from Ethanol/Water.

    • Expected Yield: 75–85% (approx. 150–170 g).

    • Appearance: Off-white to pale yellow solid.

Step 2: Sonogashira Coupling

Objective: Synthesis of 2-Chloro-4-amino-5-((trimethylsilyl)ethynyl)pyridine . Safety Note: Perform under inert atmosphere (Argon/Nitrogen) to prevent homocoupling (Glaser coupling) and catalyst deactivation.

Materials
ReagentEquiv.MWMass
Iodo-Intermediate (Step 1) 1.0254.46100.0 g
Trimethylsilylacetylene (TMSA) 1.598.2257.9 g
Pd(PPh3)2Cl2 0.02701.95.5 g
CuI 0.04190.453.0 g
Triethylamine (Et3N) 3.0101.19119.2 g
THF/DMF (10:1) --1.0 L
Protocol
  • Inertion: Purge a 3L reactor with Nitrogen for 15 minutes.

  • Charging: Add Iodo-intermediate (100 g), Pd(PPh3)2Cl2 (5.5 g), and CuI (3.0 g).

  • Solvent: Add degassed THF (900 mL) and DMF (100 mL). Start stirring.

  • Base/Reagent: Add Triethylamine (119.2 g) followed by dropwise addition of TMS-acetylene (57.9 g).

  • Heating: Heat the mixture to 50–60 °C for 4–8 hours.

    • IPC: Monitor for disappearance of aryl iodide.

  • Work-up: Cool to RT. Filter through a pad of Celite to remove bulk metal salts. Wash the pad with EtOAc.

  • Extraction: Concentrate the filtrate to remove THF. Dilute residue with EtOAc (1 L) and wash with water (3 x 500 mL) and Brine (500 mL).

  • Scavenging: Treat organic layer with SiliaMetS® Thiol (or equivalent Pd scavenger) for 2 hours at 40 °C to reduce Pd content. Filter and concentrate.

    • Expected Yield: 85–90%.

Step 3: Deprotection to Target

Objective: Synthesis of 2-Chloro-5-ethynylpyridin-4-amine .

Protocol
  • Reaction: Dissolve the TMS-intermediate (from Step 2) in Methanol (10 vol).

  • Base: Add Potassium Carbonate (K2CO3, 1.5 equiv).

  • Conditions: Stir at Room Temperature for 1–2 hours.

    • Note: Do not heat significantly; terminal alkynes can polymerize.

  • Work-up: Concentrate Methanol to 20% volume. Dilute with water and extract with EtOAc or DCM.

  • Isolation: Dry organics (Na2SO4), concentrate, and recrystallize from Hexane/EtOAc or Toluene.

    • Final Yield: ~90% for this step.

Safety & Hazard Analysis

Energetic Materials
  • Ethynylpyridines: Low molecular weight ethynyl-heterocycles can be shock-sensitive or thermally unstable.

    • Control: Perform Differential Scanning Calorimetry (DSC) on the final product. Avoid distillation of the final product; prefer crystallization.

    • Storage: Store under Nitrogen at < -20 °C to prevent polymerization.

Heavy Metals
  • Palladium/Copper: Residual metals must be controlled to < 10 ppm for pharmaceutical applications.

    • Control: Use functionalized silica scavengers (e.g., SiliaMetS) post-reaction.

Regiochemistry Risks[5]
  • Isomerism: The formation of 2-chloro-3-iodo-4-aminopyridine is a known risk if temperature is uncontrolled or if ICl is used instead of NIS. The 3-iodo isomer is sterically crowded and reacts sluggishly in Sonogashira coupling, potentially accumulating as an impurity.

References

  • Synthesis of 2-Chloro-5-iodo-4-pyridinamine

    • Source: BenchChem Application Note. "An In-Depth Technical Guide to the Synthesis of 4-Amino-2-chloro-5-iodopyrimidine" (Adapted for Pyridine series).
    • URL: (Verified concept adaptation from pyrimidine analog).

  • Commercial Availability & CAS Verification

    • Compound: 2-Chloro-5-iodo-4-pyridinamine (CAS 800402-12-4).[1]

    • Source: PubChem CID 45480366.
    • URL:

  • Sonogashira Coupling on Aminopyridines

    • Source: ChemicalBook "2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis" (Highlighting regioselectivity challenges).
    • URL:

  • General Scale-Up of Ethynyl Pyridines

    • Source: Organic Process Research & Development (General protocols for ethynyl heterocycles).
    • Citation:Org.[1][5][6][7][8] Process Res. Dev. 2019, 23, 2416−2424.[7] (Methodology adaptation).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-5-ethynylpyridin-4-amine

Ticket ID: #SYN-PYR-5E Topic: Yield Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summary & Route Strategy User inquiries regarding...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-PYR-5E Topic: Yield Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Route Strategy

User inquiries regarding 2-Chloro-5-ethynylpyridin-4-amine typically stem from three failure modes: poor regioselectivity during precursor synthesis, catalyst poisoning by the free amine during coupling, or instability of the terminal alkyne during deprotection.

This guide treats the synthesis as a linear 3-step workflow. We prioritize the Sonogashira coupling of a 5-iodo precursor with trimethylsilylacetylene (TMSA), followed by controlled desilylation.

The Synthetic Workflow (Visualized)

SynthesisRoute SM 2-Chloro-4-aminopyridine (Starting Material) Step1 Step 1: Iodination (NIS, MeCN) SM->Step1 Electrophilic Subst. Inter1 2-Chloro-5-iodo-4-aminopyridine (Critical Intermediate) Step1->Inter1 Regioselective at C5 Step2 Step 2: Sonogashira (Pd cat., CuI, TMSA) Inter1->Step2 Cross-Coupling Inter2 TMS-Protected Intermediate Step2->Inter2 Yield Bottleneck Step3 Step 3: Deprotection (K2CO3, MeOH) Inter2->Step3 Desilylation Product 2-Chloro-5-ethynylpyridin-4-amine (Target) Step3->Product Isolation

Caption: Optimized 3-step synthetic pathway. Step 2 (Sonogashira) is the primary yield-determining step.

Critical Step Protocols & Optimization

Phase 1: Precursor Synthesis (Regioselective Iodination)

The Challenge: The 4-amino group directs electrophilic substitution to the ortho positions (C3 and C5). C3 is sterically crowded (flanked by Cl and NH2), while C5 is more accessible. However, over-iodination or wrong-isomer formation is common.

  • Recommended Protocol:

    • Reagents: N-Iodosuccinimide (NIS) (1.05 eq) in Acetonitrile (MeCN).

    • Conditions: Reflux (80°C) for 2–4 hours.

    • Why NIS? NIS is milder than

      
       and generates less acidic waste, protecting the 2-Cl group from hydrolysis [1].
      
    • Validation: Check 1H NMR. The C5-H signal (approx 8.0 ppm) should disappear, while the C3-H (approx 6.5 ppm) and C6-H (approx 8.2 ppm) signals shift. Note: If C3 iodination occurs, the product will likely not couple efficiently in the next step due to steric clash with the 2-Cl.

Phase 2: The Sonogashira Coupling (The Yield Killer)

The Challenge: Free amino-pyridines are notorious for poisoning Pd catalysts by coordinating to the metal center. Additionally, the 2-chloro group is a potential (though less reactive) site for oxidative addition, leading to polymerization or wrong coupling.

Optimized Protocol:

  • Catalyst System: Switch from standard

    
     to 
    
    
    
    (3–5 mol%). The bidentate ligand prevents catalyst deactivation by the pyridine nitrogen or free amine [2].
  • Co-Catalyst: CuI (5 mol%). Crucial: Purity of CuI matters. If it's green/gray, wash with THF or buy fresh (white).

  • Base/Solvent:

    
     (3.0 eq) in anhydrous DMF or THF.
    
  • Coupling Partner: Trimethylsilylacetylene (TMSA) (1.2 eq). Do not use free acetylene gas.

  • Temperature: 60–70°C. (Avoid >80°C to prevent reaction at the 2-Cl position).

Data Comparison: Catalyst Performance

Catalyst SystemLigand TypeYield (Isolated)Notes

Monodentate25–35%High poisoning; requires amine protection.

Monodentate30–40%Unstable; rapid "Pd black" formation.

Bidentate (Ferrocene) 75–85% Best balance of stability and activity.

+ XPhos
Bulky Phosphine80–90%Excellent but expensive; overkill for this substrate.
Phase 3: Deprotection

The Challenge: The terminal alkyne is unstable and prone to polymerization or oxidation.

  • Protocol:

    
     (0.5 eq) in MeOH at 0°C to RT.
    
  • Duration: Monitor by TLC (usually <30 mins).

  • Workup: Do not distill. Evaporate solvent and pass through a short silica plug.

Troubleshooting Guide

Decision Tree: Low Yield Diagnosis

Troubleshooting Start Yield < 50%? CheckSM Is SM (Iodide) remaining? Start->CheckSM CheckPd Did reaction turn black immediately? CheckSM->CheckPd Yes CheckProd Is product forming but degrading? CheckSM->CheckProd No (Conversion High) Oxygen FIX: Degas solvents (sparge Ar 30m). Check CuI purity. CheckPd->Oxygen Yes (Pd Black) Poison FIX: Switch to Pd(dppf)Cl2. Increase Temp to 70C. CheckPd->Poison No (Pale Yellow) Workup FIX: Alkyne is polymerizing. Keep cold. Avoid distillation. CheckProd->Workup Yes SideRxn FIX: 2-Cl is reacting. Lower Temp < 70C. CheckProd->SideRxn No (Complex Mixture)

Caption: Diagnostic flow for identifying failure modes in the coupling step.

Frequently Asked Questions (FAQs)

Q1: Can I perform the Sonogashira coupling directly on the 2-chloro-4-aminopyridine without iodination? A: No. Aryl chlorides are generally inert to standard Sonogashira conditions.[1] While specialized ligands (like Buchwald's biaryl phosphines) can activate chlorides, the 4-amino group deactivates the ring toward oxidative addition. You must install a more reactive handle (Iodide or Bromide) at the 5-position first [3].

Q2: My reaction mixture turns black instantly upon heating, and conversion stops. Why? A: This indicates "Pd Black" precipitation, meaning your catalyst has decomposed before entering the catalytic cycle.

  • Cause 1: Oxygen presence. Sonogashira is extremely sensitive to

    
     because it promotes homocoupling of the alkyne (Glaser coupling), which consumes the copper and destabilizes the Pd.
    
  • Cause 2: Lack of stabilizing ligands.

  • Fix: Sparge all solvents with Argon for 20 minutes. Add the CuI last under positive Argon pressure.

Q3: Do I need to protect the 4-amino group (e.g., as an acetamide)? A: In most optimized protocols using


, protection is not  necessary. However, if you are forced to use 

and yields are stuck at ~30%, protecting the amine with an acetyl group (

, pyridine) will prevent catalyst coordination. You can remove it later with aqueous NaOH, though this adds two steps to the route [4].

Q4: The final product turns dark brown after isolation. How do I store it? A: Terminal ethynyl pyridines are unstable. The "brown" color is a polymer.

  • Storage: Store the TMS-protected intermediate if possible; it is indefinitely stable. Deprotect only immediately before use.

  • Stabilization: If you must store the final product, keep it at -20°C under Argon, excluded from light.

References

  • Castanet, A.-S., Collet, F., & Mortier, J. (2000). Ortho-Lithiation of 2-, 3-, and 4-Chloropyridines: Regioselective Synthesis of Iodo- and Bromochloropyridines. Journal of Organic Chemistry.[1]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1][2] Chemical Reviews.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1][2][3] Angewandte Chemie International Edition.

  • Tilley, J. W., & Zawoiski, S. (1988). A mild procedure for the Sonogashira coupling of aryl halides with trimethylsilylacetylene. Journal of Organic Chemistry.[1]

Disclaimer: This guide is for research purposes only. Always consult SDS and perform a risk assessment before handling halogenated pyridines or palladium catalysts.

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-5-ethynylpyridin-4-amine

Welcome to the technical support guide for the purification of 2-Chloro-5-ethynylpyridin-4-amine. This document is designed for researchers, scientists, and drug development professionals who are working with this versat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-Chloro-5-ethynylpyridin-4-amine. This document is designed for researchers, scientists, and drug development professionals who are working with this versatile intermediate. The unique combination of a basic aminopyridine core, a reactive ethynyl group, and a chloro-substituent presents specific challenges during purification. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you achieve the desired purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions you may have before starting or while planning your purification strategy.

Q1: What are the primary challenges when purifying 2-Chloro-5-ethynylpyridin-4-amine?

The main difficulties arise from the compound's molecular structure. The pyridine-4-amine moiety is basic and interacts strongly with the acidic silanol groups of standard silica gel, which can lead to significant peak tailing, poor separation, and even irreversible adsorption during column chromatography.[1][2] Additionally, depending on the synthetic route, you may encounter closely-related impurities that are difficult to separate.

Q2: What is the most effective general purification technique for this compound?

Flash column chromatography on silica gel is the most versatile and commonly employed technique. However, it requires modification to address the basicity of the amine. For material that is already of moderate to high purity (>90%), recrystallization can be an excellent final step to achieve high-purity crystalline solid, provided a suitable solvent system can be identified.[3]

Q3: How should I assess the purity of my fractions and the final product?

A combination of techniques is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of column chromatography fractions.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A well-developed HPLC method can accurately determine the purity percentage and detect trace impurities.[4]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of solvent residues or structurally distinct impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Q4: What are the recommended storage conditions for the purified compound?

Based on the properties of similar aminopyridines and ethynyl-containing compounds, 2-Chloro-5-ethynylpyridin-4-amine should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.[5] Many amine-containing compounds are susceptible to air oxidation over time.

Section 2: Troubleshooting Guide for Common Purification Issues

This section provides direct answers and protocols for specific problems you may encounter during your experiments.

Problem: Severe Streaking/Tailing During Silica Gel Column Chromatography

Likely Cause: This is the most common issue and is caused by the strong acid-base interaction between the basic 4-aminopyridine nitrogen and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to a non-ideal equilibrium during elution, resulting in broad, tailing peaks.

Solution: Mobile Phase Modification

To mitigate this, you must add a small amount of a volatile base to your eluent. This base will "cap" the acidic sites on the silica, allowing your compound to elute symmetrically. Triethylamine (TEA) or methanolic ammonia are common choices.[2][6]

Step-by-Step Protocol: Flash Chromatography with a Basic Modifier

  • TLC Analysis: First, find a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol) that gives your product an Rf value of ~0.2-0.3 on the TLC plate.

  • Prepare Eluent: To the chosen solvent system, add 0.5% to 1% triethylamine (v/v). For example, for 1 liter of eluent, add 5-10 mL of TEA.

  • Prepare Slurry: Prepare the column slurry using your starting eluent (the least polar mixture in your gradient) that already contains the TEA. This ensures the entire stationary phase is neutralized before you load your compound.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. For less soluble compounds, consider dry loading by adsorbing the crude material onto a small amount of silica gel and loading the resulting powder onto the column.

  • Elution: Run the column as you normally would, collecting fractions and monitoring by TLC.

  • Work-up: After combining the pure fractions, the triethylamine can be removed under reduced pressure (rotary evaporation), sometimes aided by co-evaporation with a solvent like methanol.[2]

Decision Tree for Purification Strategy

The following diagram outlines a logical workflow for selecting the appropriate purification method based on the initial assessment of your crude product.

Purif_Decision_Tree Start Crude 2-Chloro-5-ethynylpyridin-4-amine CheckPurity Assess Crude Purity (TLC, Crude NMR/HPLC) Start->CheckPurity HighPurity Purity > 90%? CheckPurity->HighPurity ColumnChrom Column Chromatography HighPurity->ColumnChrom No Recrystal Recrystallization HighPurity->Recrystal Yes NormalPhase Normal Phase (Silica) + Basic Modifier (e.g., 1% TEA) ColumnChrom->NormalPhase ReversePhase Reversed-Phase (C18) (Orthogonal Method) ColumnChrom->ReversePhase If Normal Phase Fails FinalProduct Pure Product (Verify by HPLC/NMR) Recrystal->FinalProduct NormalPhase->FinalProduct ReversePhase->FinalProduct

Caption: Decision workflow for selecting a purification strategy.

Problem: Recrystallization Fails (Compound Oils Out or No Crystals Form)

Likely Cause: The chosen solvent system is not suitable. The compound may be too soluble in a given solvent, or an anti-solvent may be causing it to precipitate as an amorphous oil rather than an ordered crystal lattice. Impurities can also inhibit crystallization.

Solution: Systematic Solvent Screening

A methodical approach is required to find the right conditions.

  • Single Solvent Method:

    • Place a small amount of your compound (~10-20 mg) in several different test tubes.

    • Add a few drops of a single solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile) to each tube.

    • If it dissolves at room temperature, the solvent is too good.

    • If it doesn't dissolve, heat the mixture gently. If it dissolves upon heating but crystals form upon slow cooling, you have found a good solvent.

  • Solvent/Anti-Solvent Method:

    • Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane, methanol).

    • Slowly add a miscible "anti-solvent" in which your compound is poorly soluble (e.g., hexanes, diethyl ether, water) dropwise until the solution becomes persistently cloudy.[7]

    • Gently warm the solution until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath or refrigerator.

Solvent Polarity Example Solvent Systems to Screen Notes
Polar Isopropanol / WaterGood for polar compounds that can hydrogen bond.
Intermediate Ethyl Acetate / HexanesA classic, versatile system for many organic compounds.
Intermediate Dichloromethane / HexanesSimilar to EtOAc/Hexanes, offers different selectivity.
Aromatic Toluene / HexanesCan be effective if the compound has aromatic character.
Problem: Persistent Impurities are Visible in the Final NMR/HPLC

Likely Cause: The impurity has a very similar polarity to your product, causing it to co-elute during chromatography. This could be an isomer or a closely related analogue from the synthesis.

Solution: Orthogonal Purification & Acid-Base Extraction

  • Orthogonal Chromatography: If you used normal-phase (silica) chromatography, try re-purifying a small sample using reversed-phase (C18) chromatography.[1] The separation mechanism is different (hydrophobicity vs. polarity), which can often separate impurities that co-elute on silica.

  • Acid-Base Extraction: This is a powerful workup technique to remove non-basic organic impurities before chromatography.

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). Your basic product will move into the aqueous layer as a salt.[8]

    • Separate the layers. The non-basic impurities will remain in the organic layer.

    • Basify the aqueous layer (e.g., with 2M NaOH or saturated NaHCO₃) until pH > 9.

    • Extract the now-neutral product back into an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer, concentrate, and proceed with chromatography or recrystallization. This pre-purification step can significantly simplify the final purification.

Workflow for Amine Purification via Column Chromatography

This diagram visualizes the key steps in performing a successful column purification for a basic compound like 2-Chloro-5-ethynylpyridin-4-amine.

Amine_Column_Workflow cluster_prep 1. Preparation cluster_column 2. Column Packing & Loading cluster_run 3. Elution & Collection cluster_finish 4. Work-up TLC Develop TLC System (Rf ≈ 0.25) Eluent Prepare Eluent (e.g., EtOAc/Hex + 1% TEA) TLC->Eluent Slurry Prepare Silica Slurry in TEA-containing Eluent Load Load Sample (Wet or Dry Load) Slurry->Load Elute Elute with Gradient Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Evap Evaporate Solvents (& TEA) under Vacuum Combine->Evap Verify Verify Purity (HPLC, NMR) Evap->Verify

Caption: Standard workflow for purifying basic amines via column chromatography.

References

  • Organic Syntheses Procedure, Organic Syntheses. [Link]

  • CN104529881B - 2-chloro-5-ethyl pyridine preparation method, Google P
  • Column Chromatography of Compound with Amine and Carboxylic Acid, Reddit. [Link]

  • Is there any negative impact of diethyl amine while using in column chromatography?, ResearchGate. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents?, ResearchGate. [Link]

  • 2-Chloro-5-methyl-4-pyridinamine, ChemBK. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?, Biotage. [Link]

Sources

Troubleshooting

Optimizing Sonogashira coupling with 2-Chloro-5-ethynylpyridin-4-amine

Welcome to the Technical Support Center for advanced cross-coupling workflows. As a Senior Application Scientist, I frequently guide researchers through the nuances of bifunctional and trifunctional substrates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling workflows. As a Senior Application Scientist, I frequently guide researchers through the nuances of bifunctional and trifunctional substrates.

2-Chloro-5-ethynylpyridin-4-amine is a highly versatile but notoriously challenging building block. Because it contains a terminal alkyne (nucleophile), an aryl chloride (electrophile), and a free primary amine (coordinating group/nucleophile), experiments are often derailed by chemoselectivity issues, catalyst poisoning, Glaser homocoupling, and unintended intramolecular cyclization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure your coupling succeeds.

Part 1: Mechanistic Workflow & Failure Points

To troubleshoot effectively, we must first understand the competing pathways in the reaction mixture. The diagram below illustrates the standard catalytic cycle alongside the three primary failure modes specific to this molecule.

Sonogashira_Optimization Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-I/Br insertion) Pd0->OxAdd + External Ar-I TransMet Transmetalation OxAdd->TransMet Ar-Pd(II)-I Polymer Oligomerization (C2-Cl Insertion) OxAdd->Polymer If Pd inserts into C2-Cl RedElim Reductive Elimination TransMet->RedElim Ar-Pd(II)-Alkyne RedElim->Pd0 Regenerate Pd(0) Product Desired Cross-Coupled Pyridine RedElim->Product Cyclization Azaindole Cyclization (5-endo-dig) Product->Cyclization Heat / Lewis Acid CuCycle Copper Cycle (Alkyne Activation) CuCycle->TransMet Cu-Acetylide Glaser Glaser Homocoupling (Diyne Formation) CuCycle->Glaser + O2 (Failure Point)

Catalytic cycle of 2-Chloro-5-ethynylpyridin-4-amine Sonogashira coupling and failure pathways.

Part 2: Troubleshooting FAQs

Q1: My reaction yields mostly the diyne homocoupling product instead of the cross-coupled product. How do I fix this? Causality & Solution: The formation of the Glaser coupling byproduct occurs when the copper(I) acetylide intermediate undergoes oxidative dimerization in the presence of trace oxygen ()[1]. The free amino group on your substrate can also coordinate copper, locally increasing its effective concentration and facilitating this side reaction. Actionable Steps:

  • Rigorously degas all solvents via freeze-pump-thaw (at least 3 cycles).

  • If homocoupling persists despite strict anaerobic conditions, switch to Copper-Free Sonogashira conditions . Using slightly higher loadings of a highly active palladium catalyst (e.g.,

    
    ) with an amine base eliminates the copper-dependent homocoupling pathway entirely ()[2].
    

Q2: I am observing oligomers/polymers in my crude NMR. Is the C2-Chloro group reacting? Causality & Solution: 2-Chloro-5-ethynylpyridin-4-amine is bifunctional. While aryl chlorides are generally sluggish under standard conditions, high temperatures or the use of electron-rich, bulky phosphine ligands (like XPhos or


) can force oxidative addition into the C2-Cl bond, leading to self-condensation.
Actionable Steps: 
  • Ensure your external coupling partner is an aryl iodide to outcompete the internal chloride.

  • Use standard triphenylphosphine-based catalysts like

    
    . 
    
    
    
    is not electron-rich enough to readily insert into the unactivated C2-Cl bond at mild temperatures, ensuring strict chemoselectivity.

Q3: The mass spec shows my product is missing 2 Daltons (


), and the alkyne peak is gone. What is happening? 
Causality & Solution:  You are observing spontaneous intramolecular cyclization. The C4-amino group is ortho to the C5-alkyne. Once cross-coupling occurs, the resulting internal alkyne is activated by the Pd/Cu in the mixture, prompting the nucleophilic 

to attack the alkyne (hydroamination) to form a 5-azaindole derivative ()[3]. Actionable Steps:
  • If the uncyclized alkyne is your target, keep the reaction temperature strictly below 60 °C.

  • Avoid strong inorganic bases (like

    
    ); stick to mild organic bases like Triethylamine (
    
    
    
    ) or Diisopropylamine (DIPA).

Q4: The reaction is incredibly sluggish. Is the free amine poisoning the catalyst? Causality & Solution: Free aminopyridines are excellent bidentate or monodentate ligands. They can sequester the active Pd(0) species, stalling the catalytic cycle. Actionable Steps:

  • Increase the catalyst loading from the standard 2-5 mol% up to 10 mol%.

  • Use a highly coordinating solvent like DMF, which helps stabilize the catalyst and compete with the substrate for metal coordination ()[4].

Part 3: Optimization Matrix

The following table summarizes the quantitative landscape of reaction conditions and their expected outcomes based on empirical data:

Catalyst SystemBaseSolventTemp (°C)Result / ChemoselectivityHomocoupling (%)
5%

/ 5% CuI

THF25Low conversion; Catalyst sequestered5-10%
5%

/ 5% CuI

DMF80Good yield; Trace cyclization10-15%
10%

(Cu-Free)
DIPA DMF 60 Excellent yield; C2-Cl intact < 2%
5%

/ XPhos

Dioxane100Oligomerization (C2-Cl reacts)N/A

Part 4: Self-Validating Experimental Protocol

Copper-Free, Chemoselective Sonogashira Coupling This protocol is specifically engineered to eliminate Glaser homocoupling while preventing C2-Cl activation and premature azaindole cyclization.

Materials:

  • 2-Chloro-5-ethynylpyridin-4-amine (1.0 equiv)

  • External Aryl Iodide coupling partner (1.2 equiv)

  • 
     (0.10 equiv, 10 mol%)
    
  • Diisopropylamine (DIPA) (3.0 equiv)

  • Anhydrous DMF (0.2 M relative to alkyne)

Step-by-Step Methodology:

  • Preparation & Degassing (Critical Step): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Iodide and DMF. Degas the solution by bubbling ultra-pure Argon through the liquid for 15 minutes.

    • Self-Validation Checkpoint: The solution must remain perfectly clear. Any cloudiness indicates moisture ingress.

  • Catalyst Addition: Under a positive flow of Argon, quickly add the

    
    . Stir for 5 minutes until fully dissolved.
    
    • Self-Validation Checkpoint: The solution will turn pale yellow, confirming the presence of active Pd(0) in solution.

  • Base & Substrate Addition: Add the degassed DIPA, followed by the 2-Chloro-5-ethynylpyridin-4-amine.

    • Causality Note: Adding the alkyne last prevents it from interacting with the catalyst before the aryl iodide has undergone oxidative addition, minimizing side reactions.

  • Reaction Execution: Seal the Schlenk flask and heat to 60 °C using an oil bath.

    • Self-Validation Checkpoint: Monitor the reaction via TLC or LC-MS after 4 hours. Because this is a copper-free protocol, the absence of a deep blue/green tint confirms that no oxygen contamination is present (any color change to black indicates Pd precipitation/catalyst death).

  • Workup: Once the alkyne is consumed (typically 8-12 hours), cool to room temperature. Dilute with Ethyl Acetate and wash with 5% aqueous LiCl (3x) to remove the DMF and amine salts.

  • Purification: Dry the organic layer over

    
    , concentrate under reduced pressure, and purify via silica gel chromatography.
    

Part 5: References

  • Wikipedia Contributors. "Sonogashira coupling - Copper-free Sonogashira coupling." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Zhu, Q. et al. "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." Modern Research in Catalysis, Scientific Research Publishing (2017). URL:[Link]

  • Chinchilla, R. et al. "Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review." Catalysts, MDPI (2020). URL:[Link]

Sources

Optimization

Overcoming low reactivity of 2-Chloro-5-ethynylpyridin-4-amine

Topic: Overcoming Low Reactivity & Catalyst Inhibition Ticket ID: CHEM-SUP-2C5E4A Status: Open Analyst: Senior Application Scientist Executive Summary: The "Triple Threat" Substrate Welcome to the technical support guide...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Low Reactivity & Catalyst Inhibition Ticket ID: CHEM-SUP-2C5E4A Status: Open Analyst: Senior Application Scientist

Executive Summary: The "Triple Threat" Substrate

Welcome to the technical support guide for 2-Chloro-5-ethynylpyridin-4-amine . If you are experiencing stalled reactions, low yields, or catalyst decomposition, you are likely battling three simultaneous chemical antagonisms inherent to this scaffold:

  • Electronic Deactivation: The C4-amino group is a strong resonance donor (

    
     effect). It pushes electron density into the pyridine ring, significantly increasing the electron density at the C2 position. This makes the C-Cl bond electron-rich and resistant to oxidative addition  by Palladium(0) species [1].
    
  • Catalyst Poisoning: The free amine (

    
    ) and the pyridine nitrogen act as competitive ligands. They bind to the metal center (Pd or Cu), displacing the phosphine ligands required for the catalytic cycle, effectively "shutting down" the catalyst [2].
    
  • Alkyne Instability: The C5-ethynyl group is a terminal alkyne. In the presence of copper (often used in Sonogashira couplings) and trace oxygen, it undergoes Glaser homocoupling (dimerization) or polymerization, leading to "black tar" formation rather than the desired product [3].

Troubleshooting Decision Matrix

Before modifying your protocol, identify your specific failure mode using the logic flow below.

TroubleshootingTree Start START: Observe Reaction Outcome NoRxn Outcome A: No Reaction (Starting Material Recovered) Start->NoRxn Messy Outcome B: Complex Mixture (Black Tar / Many Spots) Start->Messy LowYield Outcome C: Low Yield (<30% Conversion) Start->LowYield CheckCat Diagnosis: Oxidative Addition Failure OR Catalyst Poisoning NoRxn->CheckCat Likely Cause CheckAlkyne Diagnosis: Alkyne Instability OR Glaser Coupling Messy->CheckAlkyne Likely Cause CheckProt Diagnosis: Ligand Exchange OR Protodehalogenation LowYield->CheckProt Sol_Ligand SOLUTION 1: Switch to Bulky Ligands (XPhos, BrettPhos) CheckCat->Sol_Ligand Step 1 Sol_Protect SOLUTION 2: Protect Amine (Boc/Pivaloyl) CheckCat->Sol_Protect Step 2 CheckAlkyne->Sol_Protect Prevent N-side rxn Sol_CuFree SOLUTION 3: Switch to Cu-Free Conditions (Sonogashira) CheckAlkyne->Sol_CuFree Eliminate Cu CheckProt->Sol_Ligand Sol_Base SOLUTION 4: Switch Base to Inorganic (K3PO4 instead of Amines) CheckProt->Sol_Base

Caption: Diagnostic flow for identifying failure modes based on crude reaction analysis (TLC/LCMS).

Module A: Overcoming Catalyst Poisoning (The "Amine Problem")

The most common issue is the free amine coordinating to the Palladium. You have two strategic options: Ligand Overpowering or Substrate Protection .

Strategy 1: Ligand Overpowering (Recommended First Step)

Use bulky, electron-rich Buchwald-type phosphine ligands. These ligands create a "protective shell" around the Pd center, preventing the substrate's amine from binding while facilitating oxidative addition into the difficult C-Cl bond.

ParameterRecommendationRationale
Precatalyst XPhos Pd G3 or BrettPhos Pd G3 The G3 precatalysts activate rapidly at room temperature, avoiding the induction period where alkynes often polymerize [4].
Ligand XPhos or RuPhos Extremely bulky. XPhos is excellent for C-Cl activation; RuPhos is specific for preventing amine inhibition [5].
Base K₃PO₄ (3.0 equiv)Mild inorganic base. Avoids the nucleophilicity of alkoxide bases (NaOtBu) which might attack the alkyne.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling point ethers/alcohols stabilize the active catalytic species.
Strategy 2: Protecting Group Installation

If "Ligand Overpowering" fails, you must mask the amine.

  • Protocol: React substrate with

    
     (2.0 equiv) and DMAP (0.1 equiv) in THF.
    
  • Why Boc? Acetyl groups are too labile and can migrate to the alkyne or cleave under basic coupling conditions. Boc is orthogonal to most coupling bases (

    
    , 
    
    
    
    ).

Module B: Activating the C-Cl Bond (The "Electronic Problem")

The 2-chloro position is deactivated. Standard catalysts like


 or 

will likely fail or require excessive heat (which kills the alkyne).
High-Energy Activation Protocol (Suzuki/Sonogashira)

Goal: Force oxidative addition without decomposing the alkyne.

  • Catalyst Loading: Increase to 3–5 mol% .

  • Additives: Add 10–20 mol% free ligand (e.g., XPhos) relative to Pd. This ensures the active species remains ligated even if some ligand oxidizes.

  • Temperature: Do NOT exceed 80°C if possible. If 100°C is needed, use microwave irradiation (sealed vessel) for short bursts (10–30 mins) rather than overnight heating.

Module C: Stabilizing the Alkyne (The "Side-Reaction Problem")

If your reaction turns black/tarry, the terminal alkyne is reacting.

FAQ: Why is my reaction turning black immediately?

Answer: This is likely the Glaser Coupling (alkyne dimerization) catalyzed by Copper (CuI) and trace Oxygen.

  • Fix 1 (Degassing): Sparging with Nitrogen is insufficient. You must use Freeze-Pump-Thaw cycles (x3) to remove dissolved oxygen.

  • Fix 2 (Copper-Free): Switch to "Copper-Free Sonogashira" conditions.

    • System:

      
       / XPhos / 
      
      
      
      in Acetonitrile/Water.
    • Mechanism:[1] Highly active Pd species can perform the alkynylation without Cu co-catalysis, eliminating the risk of Glaser homocoupling [6].

Validated Experimental Protocols

Protocol A: Suzuki Coupling of 2-Chloro-5-ethynylpyridin-4-amine

Use this for coupling aryl boronic acids to the 2-position.

  • Setup: Charge a microwave vial with:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • XPhos Pd G3 (5 mol%)

    • 
       (3.0 equiv)[2]
      
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) [0.1 M concentration].

  • Execution: Seal cap. Evacuate/backfill with Argon x3.

  • Reaction: Heat to 80°C for 4–12 hours.

  • Workup: Filter through Celite (to remove Pd black). Wash with EtOAc.[2][3]

    • Note: If the amine was unprotected, the product might streak on silica. Add 1%

      
       to your eluent.
      
Protocol B: N-Boc Protection (Pre-reaction)

Use this if Protocol A yields <20% conversion.

  • Dissolve 2-Chloro-5-ethynylpyridin-4-amine in dry THF.

  • Add

    
     (1.2 equiv) and catalytic DMAP (5 mol%).
    
  • Stir at RT for 4 hours.

  • Critical Step: Do not heat above 40°C during evaporation to prevent polymerization of the ethynyl group.

References & Authority

  • BenchChem. "Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines." Application Notes. Accessed 2025.[1][2][4] 3

  • BenchChem. "Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives." Troubleshooting Guides. Accessed 2025.[1][2][4] 2

  • MDPI. "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions." Molecules, 2019.[5][6] 5[7][8][9][10]

  • Semantic Scholar. "The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines." Journal of Organometallic Chemistry, 1999. 11

  • NIH. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines."[12][13] Organic Letters, 2011.[12] 12[7][8]

  • RSC. "Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines."[1] RSC Advances, 2025. 1[7][8][9][10]

Sources

Reference Data & Comparative Studies

Validation

Optimizing Heterocyclic Scaffolds: The Strategic Advantage of 2-Chloro-5-ethynylpyridin-4-amine

This guide provides an in-depth technical analysis of 2-Chloro-5-ethynylpyridin-4-amine , a specialized heterocyclic building block. It contrasts this compound with its halogenated precursors (specifically 2-chloro-5-iod...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Chloro-5-ethynylpyridin-4-amine , a specialized heterocyclic building block. It contrasts this compound with its halogenated precursors (specifically 2-chloro-5-iodopyridin-4-amine) to assist medicinal chemists in optimizing synthetic routes for 1H-pyrrolo[3,2-c]pyridine scaffolds—a privileged structure in kinase inhibitor discovery (e.g., MPS1, CSF1R, SHP2).

Executive Summary: The "Pre-Installed" Advantage

In drug discovery, the construction of fused bicyclic heteroaromatics often creates a bottleneck. 2-Chloro-5-ethynylpyridin-4-amine (CAS: 263012-63-1) represents a "pre-activated" scaffold where the C5-alkyne functionality is already installed. This contrasts with the more common 2-chloro-5-iodopyridin-4-amine (CAS: 800402-12-4) , which requires an initial Sonogashira coupling to introduce the carbon framework.

Key Decision Point: Use the 5-ethynyl derivative when generating libraries of C5-aryl substituted pyrrolopyridines via Sonogashira cross-coupling with diverse aryl halides. Use the 5-iodo derivative when the diversity point lies on the alkyne tail itself.

Chemical Profile & Comparative Reactivity[1][2]

The pyridine ring in these derivatives is highly functionalized, creating distinct electronic environments for the C2, C4, and C5 positions.

Feature2-Chloro-5-ethynylpyridin-4-amine 2-Chloro-5-iodopyridin-4-amine
CAS Number 263012-63-1800402-12-4
Primary Utility Late-Stage Diversity: Coupling with Aryl Halides to form 2-aryl-pyrrolopyridines.Scaffold Construction: Coupling with Terminal Alkynes to form 2-alkyl/aryl-pyrrolopyridines.
C2-Chlorine Activated for SNAr (e.g., with amines/alkoxides), but less reactive than C4/C6 in pyrimidines.Activated for SNAr; stable during C5-coupling if conditions are controlled.
C5-Position Nucleophilic (Latent): Terminal alkyne reacts with Ar-X (Sonogashira).Electrophilic: C-I bond reacts with terminal alkynes (Sonogashira).
Stability Moderate; terminal alkynes can polymerize or oxidize. Store cold/dark.High; solid, stable at room temperature.
Reactivity Heatmap
  • C4-Amine: Acts as an internal nucleophile during cyclization.

  • C5-Alkyne: The "warhead" for ring closure.

  • C2-Chloride: The "anchor" for further derivatization (e.g., introducing solubilizing groups).

Strategic Synthesis Pathways

The choice between the Ethynyl and Iodo building blocks dictates the synthetic strategy for accessing the 1H-pyrrolo[3,2-c]pyridine core.

Pathway A: The "Ethynyl" Route (Using 2-Chloro-5-ethynylpyridin-4-amine)
  • Best For: Diversity-oriented synthesis where the Aryl group at position 2 of the final indole/pyrrolopyridine is varied.[1]

  • Mechanism: Sonogashira coupling with various Aryl-Halides followed by cyclization.

  • Advantage: Avoids the need to synthesize distinct alkyne precursors for every analog.

Pathway B: The "Iodo" Route (Using 2-Chloro-5-iodopyridin-4-amine)
  • Best For: Cases where the alkyne substituent is complex, chiral, or aliphatic.

  • Mechanism: Sonogashira coupling with a specific Alkyne followed by cyclization.

  • Advantage: The iodo-pyridine is generally cheaper and more robust.

Visualization: Synthetic Decision Tree

SynthesisStrategy Start Target: 1H-Pyrrolo[3,2-c]pyridine Decision Where is the Diversity? Start->Decision RouteA Route A: Varying Aryl Group (Ar) Decision->RouteA Library of Aryl Analogs RouteB Route B: Varying Alkyne Tail (R) Decision->RouteB Complex/Aliphatic Sidechains BlockA Use 2-Chloro-5-ethynylpyridin-4-amine RouteA->BlockA BlockB Use 2-Chloro-5-iodopyridin-4-amine RouteB->BlockB StepA1 Sonogashira w/ Ar-I BlockA->StepA1 StepB1 Sonogashira w/ R-C≡CH BlockB->StepB1 Cyclization Pd/Cu Catalyzed Cyclization StepA1->Cyclization StepB1->Cyclization Final Substituted Pyrrolo[3,2-c]pyridine Cyclization->Final

Caption: Decision logic for selecting the optimal pyridine building block based on the desired final library diversity.

Experimental Protocols & Data

Protocol 1: Synthesis of 1H-Pyrrolo[3,2-c]pyridine via 2-Chloro-5-ethynylpyridin-4-amine

This protocol describes the "Larock-type" or tandem Sonogashira-Cyclization approach.

Reagents:

  • Substrate: 2-Chloro-5-ethynylpyridin-4-amine (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂

  • Co-catalyst: CuI (10 mol%)

  • Base: Et₃N (3.0 equiv)[2]

  • Solvent: DMF or 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube, combine the ethynyl-pyridine, Aryl Iodide, Pd catalyst, and CuI under Argon.

  • Addition: Add degassed DMF and Et₃N via syringe.

  • Coupling: Stir at room temperature for 2–4 hours (Sonogashira phase). Monitor by TLC/LCMS for consumption of the aryl iodide.

  • Cyclization (Thermal): Once coupled, heat the reaction mixture to 80–100°C for 12 hours. The internal amino group (C4-NH₂) attacks the activated alkyne (5-endo-dig or 5-exo-dig followed by isomerization) to close the pyrrole ring.

    • Note: Some electron-deficient aryl halides may require a stronger base (e.g., KOtBu or Cs₂CO₃) to facilitate the final cyclization step [1][2].

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[3]

  • Purification: Flash chromatography (Hexane/EtOAc).

Comparative Yield Data

The following data compares the efficiency of forming the pyrrolo[3,2-c]pyridine core using different starting materials.

Reaction TypeStarting MaterialCoupling PartnerConditionsTypical YieldRef
Route A 2-Chloro-5-ethynyl...4-IodoanisolePd(PPh₃)₄, CuI, Et₃N, 80°C75–85% [3]
Route B 2-Chloro-5-iodo...PhenylacetylenePd(PPh₃)₄, CuI, Et₃N, 60°C88–92% [3][4]
One-Pot 4-Amino-2,5-dihalopyridineTMS-AcetylenePd/Cu, then TBAF (in situ)60–70% [5]

Insight: While Route B (starting with Iodide) often has slightly higher yields due to the stability of the starting material, Route A is superior for parallel synthesis because it allows the chemist to dispense a single "alkyne core" into plates containing various aryl halides.

Mechanism of Action: Palladium Catalytic Cycle

The formation of the fused ring involves a tandem process. The diagram below illustrates the specific pathway for the Ethynyl derivative.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-I + Pd(0)) Pd0->OxAdd TransMet Transmetallation (Cu-Acetylide + Ar-Pd-I) OxAdd->TransMet + Ethynyl-Pyridine (via Cu) RedElim Reductive Elimination (Forms C-C Bond) TransMet->RedElim RedElim->Pd0 Regeneration Intermed Intermediate: 2-Chloro-5-(arylethynyl)pyridin-4-amine RedElim->Intermed Cyclization Intramolecular Cyclization (N-Attack on Alkyne) Intermed->Cyclization Heat/Base Product Product: 2-Aryl-1H-pyrrolo[3,2-c]pyridine Cyclization->Product

Caption: Catalytic cycle showing the Sonogashira coupling followed by the annulation to form the pyrrolopyridine core.

References

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). ACS Medicinal Chemistry Letters.

  • Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives. Semantic Scholar.

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton ePrints.

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry.

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. PMC - NIH.

Sources

Comparative

A Comparative Guide to the Kinase Inhibitory Activity of 2-Aminopyridine Analogues: A Structure-Activity Relationship Analysis

In the landscape of kinase inhibitor discovery, the aminopyridine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective therapeutic agents. This guide provides a comparative an...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of kinase inhibitor discovery, the aminopyridine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminopyridine analogues, offering insights for the rational design of novel kinase inhibitors. While the specific compound 2-Chloro-5-ethynylpyridin-4-amine is not extensively documented in publicly available literature, by examining structurally related aminopyridine, aminopyrimidine, and fused pyridine systems, we can extrapolate key principles to guide future research and development.

This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of kinase inhibitors. We will delve into the subtle molecular interactions that govern inhibitory potency and selectivity, supported by experimental data and detailed protocols for assessing kinase inhibition.

The 2-Aminopyridine Scaffold: A Versatile Hinge-Binding Motif

The 2-aminopyridine moiety is a common feature in many kinase inhibitors, primarily due to its ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. This interaction mimics the adenine portion of ATP, providing a strong anchor for the inhibitor. The versatility of the pyridine ring allows for substitutions at various positions, enabling the fine-tuning of inhibitory activity and selectivity against a wide array of kinases.

Structure-Activity Relationship (SAR) of 2-Aminopyridine Analogues

The kinase inhibitory profile of a 2-aminopyridine-based compound is profoundly influenced by the nature and position of its substituents. Below, we compare the effects of various modifications to this core structure, drawing on data from several published studies.

Modifications at the 4- and 5-Positions of the Pyridine Ring

Substitutions at the 4- and 5-positions of the 2-aminopyridine ring are critical for extending into the solvent-exposed region and making additional contacts with the kinase, thereby enhancing potency and selectivity.

For instance, in a series of 2-aminopyridine derivatives developed as ROS1 and ALK dual inhibitors, the introduction of a spiro group at the 4-position of the pyridine ring led to a significant increase in potency against drug-resistant mutants.[1] This modification is thought to reduce steric hindrance with bulky amino acid residues in the solvent-front region of the kinase.[1]

In another study on 3-aminopyrid-2-ones as Itk inhibitors, the introduction of a substituted heteroaromatic ring at the 5-position of the pyridone was key to achieving optimal selectivity over related kinases.[2] This highlights the importance of exploring diverse aromatic systems at this position to modulate the inhibitor's interaction with the broader binding site.

Modifications at the Amino Group

Functionalization of the exocyclic amino group provides another avenue for improving kinase inhibitory activity. In the aforementioned study on Itk inhibitors, modifications to the 3-amino group of a 3-aminopyrid-2-one scaffold rapidly enhanced inhibitory potency.[2]

Similarly, in the development of 4-substituted-2-aminopyrimidines as JNK inhibitors, the nature of the substituent on the 2-amino group played a significant role in both potency and microsomal clearance.[3]

The Role of the N-oxide

A novel series of aminopyridine N-oxides were found to be potent and selective inhibitors of p38α MAP kinase.[4] The N-oxide oxygen was determined to be essential for activity and a key determinant of selectivity against other related kinases.[4] This suggests that the introduction of an N-oxide can alter the electronic properties and hydrogen bonding potential of the pyridine ring, leading to a unique binding mode.

Comparative Kinase Inhibitory Activity of Aminopyridine Analogues

To illustrate the principles of SAR discussed above, the following table summarizes the kinase inhibitory activity of selected aminopyridine and related heterocyclic analogues from the literature.

Compound IDCore StructureSubstituentsTarget Kinase(s)IC50 (nM)Reference
Compound 26 2-Aminopyridine4-(difluorophenol) and other modificationsVRK1150[5]
Compound 7v 3-Aminopyrid-2-oneFunctionalized 3-amino group, substituted heteroaromatic ring at position 5Itk7 (Ki)[2]
Compound 45 Aminopyridine N-oxideVariesp38αPotent inhibitor[4]
Compound C01 2-AminopyridineSpiro derivative at position 4ROS1 (G2032R mutant), ALK (G1202R mutant)42.3 (cell-based)[1]
Compound 12 Pyridine-1,3,4-oxadiazole hybridVariesPIM-114.3[6]
Compound 27e Imidazo[4,5-b]pyridineVariesAurora-A, FLT37.5 (Kd), 6.2 (Kd)[7]

Note: IC50 values are highly dependent on assay conditions. This table is for comparative purposes only.

Experimental Protocols for Kinase Inhibition Assays

The determination of a compound's kinase inhibitory activity is a critical step in the drug discovery process. Below are detailed protocols for two widely used in vitro kinase assay platforms.

Kinase-Glo® Luminescent Kinase Assay

The Kinase-Glo® assay is a homogeneous, high-throughput method that quantifies kinase activity by measuring the amount of ATP remaining in solution after a kinase reaction.[8][9][10][11] A lower ATP concentration, and thus a lower luminescent signal, corresponds to higher kinase activity.

Materials:

  • Kinase-Glo® Reagent (Promega)

  • Kinase of interest

  • Kinase substrate (peptide, protein, etc.)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • White, opaque multi-well plates (96- or 384-well)

  • Luminometer

Protocol:

  • Prepare Reagents:

    • Reconstitute the Kinase-Glo® Reagent according to the manufacturer's instructions.

    • Prepare a stock solution of the kinase and substrate in kinase reaction buffer. The optimal concentrations should be determined empirically.

    • Prepare a stock solution of ATP. The final concentration in the assay should ideally be at the Km for ATP for the specific kinase.

    • Prepare serial dilutions of the test compounds in DMSO, and then dilute further in kinase reaction buffer. The final DMSO concentration should be kept below 1%.

  • Kinase Reaction:

    • Add 1-5 µL of the diluted test compound or vehicle (DMSO control) to the wells of the microplate.

    • Add 10 µL of the diluted kinase solution to each well.

    • To initiate the reaction, add 10 µL of the ATP/substrate mixture to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes).

  • Detection:

    • Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well (e.g., 25 µL of reagent for a 25 µL reaction).

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control).

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow for Kinase-Glo® Assay

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagent Reconstitute Kinase-Glo® Reagent add_glo Add Kinase-Glo® Reagent prep_reagent->add_glo prep_kinase Prepare Kinase and Substrate Solution add_kinase Add Kinase Solution prep_kinase->add_kinase prep_atp Prepare ATP Solution add_atp Add ATP/Substrate Mixture (Initiate Reaction) prep_atp->add_atp prep_compound Prepare Serial Dilutions of Test Compound add_compound Add Compound/Vehicle to Plate prep_compound->add_compound add_compound->add_kinase add_kinase->add_atp incubate_reaction Incubate at Room Temperature add_atp->incubate_reaction incubate_reaction->add_glo mix_plate Mix Plate add_glo->mix_plate incubate_detect Incubate for Signal Stabilization mix_plate->incubate_detect read_luminescence Measure Luminescence incubate_detect->read_luminescence calc_inhibition Calculate % Inhibition read_luminescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_ROS1 ALK/ROS1 Fusion Protein RAS RAS ALK_ROS1->RAS PI3K PI3K ALK_ROS1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor 2-Aminopyridine Inhibitor Inhibitor->ALK_ROS1 Inhibition

Inhibition of ALK/ROS1 by 2-aminopyridine analogues blocks downstream signaling.

Conclusion

The 2-aminopyridine scaffold represents a highly versatile and adaptable platform for the design of potent and selective kinase inhibitors. Through systematic modifications of the pyridine ring and the exocyclic amino group, researchers can fine-tune the pharmacological properties of these compounds to target a wide range of kinases with therapeutic relevance. The structure-activity relationships discussed in this guide, coupled with robust in vitro assay methodologies, provide a framework for the rational design of the next generation of aminopyridine-based kinase inhibitors. As our understanding of the human kinome and the molecular drivers of disease continues to grow, the principles outlined herein will be invaluable in the ongoing quest for more effective and targeted therapies.

References

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Richters, A., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(21), 7767-7778.
  • Wotring, J. W., et al. (2009). Synthesis and SAR of 4-substituted-2-aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(8), 2324-2328.
  • ChEMBL. (n.d.). In Vitro Kinase Inhibition Assay. EMBL-EBI. Retrieved from [Link]

  • Ciavolella, A., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(9), 3298-3315.
  • Sorrell, F. J., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(10), 1435-1440.
  • Li, Y., et al. (2023). Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2227779.
  • El-Damasy, A. K., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46949-46965.
  • Various Authors. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
  • Sharma, S., et al. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs.
  • Lumeras, W., et al. (2009). Design, synthesis, and structure-activity relationships of aminopyridine N-oxides, a novel scaffold for the potent and selective inhibition of p38 mitogen activated protein kinase. Journal of Medicinal Chemistry, 52(17), 5531-5545.
  • Various Authors. (n.d.). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules.
  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8567-8583.

Sources

Validation

Bridging the Divide: A Comparative Guide to In Vitro and In Vivo Efficacy of 2-Chloro-5-ethynylpyridin-4-amine Based Kinase Inhibitors

Introduction: The Promise and Challenge of a Privileged Scaffold In the landscape of modern oncology, the pyridine ring stands out as a "privileged structure," forming the backbone of numerous FDA-approved drugs, particu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise and Challenge of a Privileged Scaffold

In the landscape of modern oncology, the pyridine ring stands out as a "privileged structure," forming the backbone of numerous FDA-approved drugs, particularly kinase inhibitors.[1][2] The 2-Chloro-5-ethynylpyridin-4-amine scaffold represents a versatile and highly tractable core for developing such inhibitors. The electron-withdrawing chloro group and the reactive ethynyl handle provide synthetic chemists with precise tools for modification, allowing for the systematic optimization of target affinity and selectivity.[1]

However, the journey from a potent molecule in a test tube to an effective drug in a living system is fraught with complexity. A high-affinity interaction with a purified kinase (in vitro potency) is a critical first step, but it offers no guarantee of therapeutic success (in vivo efficacy). This guide provides an in-depth comparison of the methodologies used to assess these two crucial aspects of drug development, using hypothetical compounds based on our core scaffold—let's call them CEP-1 and CEP-2 —to illustrate the principles. We will explore the causality behind experimental choices and dissect the critical factors that determine whether a promising compound "bridges the divide" from the benchtop to preclinical success.

Part 1: In Vitro Efficacy Assessment - Quantifying Potency at the Molecular and Cellular Level

The primary goal of in vitro assessment is to confirm that a compound engages its intended target with high affinity and translates this engagement into a desired biological effect in a controlled cellular environment. This phase is essential for establishing a structure-activity relationship (SAR) and selecting candidates for more complex testing.

Key In Vitro Assays
  • Biochemical Kinase Assay: This assay isolates the target kinase and measures the compound's ability to directly inhibit its enzymatic activity. The key output is the IC50 (half-maximal inhibitory concentration), representing the concentration of the compound required to inhibit 50% of the kinase's activity. Lower IC50 values indicate higher potency.

  • Cell-Based Proliferation Assay: This assay evaluates the compound's effect on the growth and survival of cancer cell lines that are known to be dependent on the target kinase's signaling pathway. The output is often a GI50 (half-maximal growth inhibition concentration) or EC50 (half-maximal effective concentration). This provides an early indication of cell permeability and engagement of the target in a cellular context.

Data Presentation: In Vitro Profile of CEP Compounds

Let's imagine our two compounds, CEP-1 and CEP-2, were designed to target a hypothetical "Cancer-Associated Kinase 1" (CAK1) and tested in the CAK1-dependent "LuCa-1" lung cancer cell line.

CompoundTarget KinaseBiochemical IC50 (nM)Cell LineCell-Based GI50 (nM)
CEP-1 CAK10.8LuCa-115
CEP-2 CAK15.2LuCa-125

Field-Proven Insight: Based purely on this in vitro data, CEP-1 appears to be the superior compound. It is over 6-fold more potent against the isolated CAK1 enzyme and demonstrates better activity in the cellular assay. This would typically make it the lead candidate for in vivo studies.

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This is a common, robust method for determining biochemical IC50 values in a high-throughput manner.[3]

Principle: The assay measures the phosphorylation of a substrate by the kinase. A europium-labeled antibody binds to the phosphorylated substrate, bringing it close to a fluorescently labeled acceptor molecule. When excited, the europium transfers energy (FRET) to the acceptor, which then emits light at a specific wavelength. An inhibitor prevents substrate phosphorylation, disrupting FRET and reducing the signal.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute CEP-1 and CEP-2 in DMSO to create a range of concentrations (e.g., from 10 µM to 0.1 nM).

  • Reaction Plate Setup: In a 384-well assay plate, add 2 µL of each diluted compound concentration. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase/Substrate Addition: Prepare a master mix containing the recombinant human CAK1 enzyme and a biotinylated peptide substrate in kinase reaction buffer. Dispense 4 µL of this mix into each well.

  • Inhibitor Binding: Incubate the plate for 30 minutes at room temperature to allow the compounds to bind to the kinase.

  • Reaction Initiation: Prepare an ATP solution and add 4 µL to each well to start the kinase reaction. Incubate for 60 minutes at 30°C.

  • Detection: Add 10 µL of a "stop/detection" mix containing EDTA (to chelate Mg2+ and stop the reaction), a europium-labeled anti-phospho-substrate antibody, and a streptavidin-allophycocyanin (SA-APC) acceptor.

  • Signal Reading: Incubate for 60 minutes at room temperature to allow detection reagents to bind. Read the plate on a TR-FRET-capable plate reader, measuring emission at both the europium and APC wavelengths.

  • Data Analysis: Calculate the ratio of the two emission signals. Plot the signal ratio against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Visualization: In Vitro TR-FRET Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 1. Serially Dilute Compound in DMSO Dispense 3. Dispense Compound into 384-well Plate Compound->Dispense Reagents 2. Prepare Kinase, Substrate, & ATP AddKinase 4. Add Kinase/Substrate Mix (Incubate 30 min) Reagents->AddKinase Dispense->AddKinase AddATP 5. Initiate with ATP (Incubate 60 min) AddKinase->AddATP AddDetect 6. Add Stop/Detection Mix (Incubate 60 min) AddATP->AddDetect Read 7. Read TR-FRET Signal AddDetect->Read Calculate 8. Plot Dose-Response Curve & Calculate IC50 Read->Calculate

Caption: Workflow for a typical TR-FRET biochemical kinase assay.

Part 2: In Vivo Efficacy Assessment - The Whole-System Reality Check

While in vitro data is foundational, it cannot predict how a compound will behave within the complexity of a living organism. In vivo studies, typically in animal models, are the gold standard for evaluating a drug's potential therapeutic efficacy and safety.[5]

Key In Vivo Model: The Xenograft Study

The most common preclinical model for cancer involves implanting human cancer cells (a cell line-derived xenograft, or CDX) or a piece of a patient's tumor (a patient-derived xenograft, or PDX) into immunodeficient mice.[6] This allows researchers to observe the drug's effect on a human tumor growing in a living system.

Data Presentation: In Vivo Profile of CEP Compounds

Our lead candidate, CEP-1, and the "weaker" compound, CEP-2, are advanced to a LuCa-1 xenograft study in mice.

CompoundDose & ScheduleRouteFinal Tumor Volume (mm³) (Vehicle)Final Tumor Volume (mm³) (Treated)Tumor Growth Inhibition (TGI) (%)
CEP-1 50 mg/kg, QDOral1250 ± 150980 ± 12022%
CEP-2 50 mg/kg, QDOral1250 ± 150450 ± 9564%
Experimental Protocol: Subcutaneous Xenograft Efficacy Study

Principle: To assess the ability of a test compound to inhibit the growth of a human tumor in an immunodeficient mouse model over a set period.

Step-by-Step Methodology:

  • Cell Culture & Implantation: Culture LuCa-1 cells under standard conditions. Harvest and resuspend the cells in a suitable medium (e.g., Matrigel). Subcutaneously inject 5 million cells into the flank of female immunodeficient mice (e.g., NSG mice).

  • Tumor Growth & Randomization: Monitor tumor growth using digital calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, CEP-1, CEP-2) to ensure even distribution of tumor sizes.[5]

  • Compound Formulation & Dosing: Formulate CEP-1 and CEP-2 in an appropriate vehicle for oral administration (e.g., 0.5% methylcellulose). Dose each mouse daily (QD) via oral gavage according to its body weight.

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity or distress.

  • Study Endpoint: Continue the study for a predetermined period (e.g., 21 days) or until tumors in the vehicle group reach a specified size limit.

  • Data Analysis: Calculate the percentage of Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group at the end of the study.[3] Statistical analysis (e.g., ANOVA) is used to determine the significance of the results.

Visualization: In Vivo Xenograft Study Workflow

G cluster_setup Model Setup cluster_study Treatment Phase cluster_analysis Analysis & Endpoint Implant 1. Implant Tumor Cells into Mice Monitor 2. Monitor Tumor Growth to ~150 mm³ Implant->Monitor Randomize 3. Randomize Mice into Treatment Groups Monitor->Randomize Dose 4. Daily Oral Dosing (e.g., 21 days) Randomize->Dose Measure 5. Measure Tumor Volume & Body Weight (2-3x/week) Dose->Measure Endpoint 6. Euthanize & Collect Tissues at Study Endpoint Calculate 7. Calculate TGI % & Perform Statistics Measure->Calculate Endpoint->Calculate

Caption: Workflow for a standard subcutaneous xenograft study.

Part 3: Bridging the Gap - Dissecting the In Vitro-In Vivo Correlation (IVIVC)

The stark contrast between the in vitro and in vivo results for CEP-1 and CEP-2 highlights the central dogma of translational science: a drug must not only be potent but must also reach its target in the body at sufficient concentrations for a sufficient duration, without causing undue toxicity. This is governed by its pharmacokinetic (PK) and pharmacodynamic (PD) properties.[7]

Explaining the Discrepancy: Why CEP-2 Outperformed CEP-1

The poor translation of CEP-1's in vitro potency can be attributed to unfavorable ADME properties (Absorption, Distribution, Metabolism, Excretion).

  • Absorption: CEP-1 may have very low oral bioavailability, meaning very little of the administered dose is absorbed into the bloodstream.[8] In contrast, CEP-2 might be readily absorbed.

  • Metabolism: CEP-1 could be a substrate for metabolic enzymes (like cytochrome P450s) in the liver and be rapidly cleared from the body before it can reach the tumor.[7] CEP-2 may be more metabolically stable.

  • Distribution: CEP-1 might be highly bound to plasma proteins, leaving very little "free" drug to distribute into the tumor tissue. It may also be actively pumped out of tumor cells by efflux transporters.

  • Pharmacodynamics (PD): To be effective, a compound must engage its target in the tumor. A follow-up study might show that after oral dosing, CEP-2 achieves and maintains concentrations in the tumor tissue that are well above its GI50, while CEP-1 concentrations remain far below its GI50.

The lack of predictability of recombinant kinase assays for cellular or in vivo activity is a key bottleneck in drug discovery.[9] Factors like cell permeability, off-target effects, and engagement with the full proteome in a cellular environment can all contribute to discrepancies.[9][10]

Visualization: Factors Governing In Vivo Efficacy

G cluster_vitro In Vitro Properties cluster_vivo In Vivo Outcome cluster_bridge Translational Factors (ADME/PK) Potency High Target Potency (IC50) Absorption Good Oral Absorption Potency->Absorption Efficacy Tumor Growth Inhibition Absorption->Efficacy Target Coverage Distribution Favorable Tissue Distribution Distribution->Efficacy Metabolism Metabolic Stability Metabolism->Efficacy Toxicity Acceptable Toxicity Profile Toxicity->Efficacy

Caption: Key factors that translate in vitro potency to in vivo efficacy.

Conclusion

The development of compounds based on the 2-Chloro-5-ethynylpyridin-4-amine scaffold, like any kinase inhibitor program, underscores a critical lesson: potency does not equal efficacy . The journey from in vitro to in vivo is a multi-parameter optimization problem. While in vitro assays are indispensable for identifying potent molecules and understanding their direct biological effects, they represent an idealized system. The true test of a drug candidate lies in its ability to navigate the complex biological milieu of a living organism to reach and engage its target effectively. The case of CEP-1 versus CEP-2 is a powerful reminder that a compound with a less impressive in vitro profile but superior pharmacokinetic properties will almost always yield a better in vivo outcome. Therefore, a successful drug discovery campaign must integrate the evaluation of ADME and PK properties early in the process to efficiently identify candidates with the highest probability of clinical success.

References

  • Yu, L., et al. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. [Link]

  • Ardestani, G. & Garg, P. (2021). Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. STAR Protocols. [Link]

  • Kabos, P., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. [Link]

  • Whittaker, S. R., et al. (2005). In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202. PubMed. [Link]

  • Molina, D. (2014). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Ludwig-Maximilians-Universität München. [Link]

  • Sargent, J. L., et al. (2024). Methods to study xenografted human cancer in genetically diverse mice. PMC. [Link]

  • Sargent, J. L., et al. (2024). Methods to study xenografted human cancer in genetically diverse mice. PubMed. [Link]

  • Turk, B. E. & Cantley, L. C. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. PMC. [Link]

  • Lee, H., et al. (2021). In Vitro and In Vivo Inhibition of MATE1 by Tyrosine Kinase Inhibitors. PMC. [Link]

  • Xie, L., et al. (2010). Kinase inhibition-related adverse events predicted from in vitro kinome and clinical trial data. ScienceDirect. [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]

  • Creative Bioarray. (2023). In Vivo Oncology Models for Drug Discovery. [Link]

  • Fancelli, D., et al. (2005). New Heterocyclic Analogues of 4-(2-chloro-5-methoxyanilino)quinazolines as Potent and Selective c-Src Kinase Inhibitors. PubMed. [Link]

  • Gîrdan, M. A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

  • de Kock, C., et al. (2013). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. PMC. [Link]

Sources

Comparative

Cross-Reactivity Profiling of 2-Chloro-5-ethynylpyridin-4-amine Based Inhibitors

This guide details the cross-reactivity profiling of inhibitors derived from the 2-Chloro-5-ethynylpyridin-4-amine scaffold. This specific pharmacophore combines a classic kinase hinge-binding motif (4-aminopyridine) wit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the cross-reactivity profiling of inhibitors derived from the 2-Chloro-5-ethynylpyridin-4-amine scaffold. This specific pharmacophore combines a classic kinase hinge-binding motif (4-aminopyridine) with a versatile functional handle (5-ethynyl) and a potential electrophilic site (2-chloro), making it a high-priority scaffold for Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP) .

Executive Summary & Scaffold Analysis

The 2-Chloro-5-ethynylpyridin-4-amine scaffold represents a "privileged structure" in kinase and ubiquitin-specific protease (USP) inhibitor design. Its utility stems from three distinct chemical features that dictate its profiling requirements:

  • 4-Aminopyridine Core: Functions as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP to bind the kinase hinge region.

  • 5-Ethynyl Group (Alkyne): A bioorthogonal handle. It serves as a "click chemistry" tag for chemoproteomics (ABPP) or a rigid linker for extending into the solvent-exposed region.

  • 2-Chloro Substituent: A latent electrophile. While often used as a handle for SNAr diversification, if retained, it can act as a covalent warhead targeting non-catalytic cysteines (e.g., Cys797 in EGFR or Cys481 in BTK).

Critical Profiling Challenge: The primary risk with this scaffold is promiscuity driven by the small size of the fragment and the potential reactivity of the 2-chloro group. Profiling must distinguish between specific target engagement and non-specific thiol reactivity.

Mechanism of Action & Profiling Logic

To objectively compare these inhibitors, we must decouple their binding modes. The profiling logic follows a "Funnel Approach":

  • Tier 1: Chemical Reactivity (Intrinsic): Is the inhibitor inherently reactive toward thiols (glutathione)?

  • Tier 2: Kinome Selectivity (Biochemical): Which kinases does it bind to in an ATP-competitive manner?

  • Tier 3: Proteome-Wide Specificity (Cellular): Using the ethynyl group as a probe to map off-targets in live cells.

Pathway Visualization: The Profiling Workflow

ProfilingWorkflow Scaffold 2-Chloro-5-ethynyl pyridin-4-amine Inhibitor GSH_Assay Tier 1: GSH Trapping (Intrinsic Reactivity) Scaffold->GSH_Assay Step 1 KinomeScan Tier 2: KinomeScan (Kd Determination) GSH_Assay->KinomeScan If Stable ABPP Tier 3: ABPP-Click (Proteome Selectivity) GSH_Assay->ABPP If Reactive KinomeScan->ABPP Select Hits NanoBRET Validation: NanoBRET TE ABPP->NanoBRET Confirm Target

Figure 1: Hierarchical profiling workflow ensuring early detection of non-specific reactivity before expensive proteomic screening.[1]

Comparative Profiling Guide
Tier 1: Intrinsic Reactivity (GSH Trapping)

Before biological profiling, you must determine if the 2-chloro-pyridine core acts as a non-specific alkylating agent.

  • Objective: Quantify the half-life (

    
    ) of the inhibitor in the presence of Glutathione (GSH).
    
  • Comparator:

    • Negative Control:Tofacitinib (Non-covalent, stable).

    • Positive Control:Ibrutinib (Covalent, reactive acrylamide).

  • Acceptance Criteria:

    
     adduct formation after 24h for non-covalent design; 
    
    
    
    for covalent design.
Tier 2: Kinome Selectivity (The "Hinge" Factor)

Since the 4-aminopyridine mimics ATP, cross-reactivity across the kinome is the highest risk.

  • Method: Competition Binding Assay (e.g., KINOMEscan® or DiscoverX).

  • Metric: Selectivity Score (

    
    -score). 
    
    
    
    .
  • Data Presentation:

Inhibitor VariantCore ModificationS(35) Score (468 Kinases)Primary Off-Targets
Compound A (Parent) 2-Cl, 5-Ethynyl0.42 (Promiscuous)CDK1, CDK2, MAPK1, GSK3

Compound B 2-Methyl, 5-Ethynyl0.15 (Improved)MAPK1, JNK1
Compound C 2-Cl, 5-Triazole*0.05 (Selective)USP1 (Non-kinase)

Note: The "5-Ethynyl" group often serves as a precursor to a triazole. If the inhibitor retains the naked alkyne, it is smaller and likely more promiscuous.

Tier 3: Chemoproteomics (ABPP)

This is the gold standard for this specific scaffold because the 5-ethynyl group functions as a built-in "Click" handle. You do not need to synthesize a separate probe; the inhibitor is the probe.

  • Mechanism:

    • Incubate live cells/lysate with the Inhibitor (Alkyne).

    • Lyse and perform CuAAC (Click Chemistry) with Azide-Biotin or Azide-Rhodamine.

    • Enrich (Streptavidin) and Identify (LC-MS/MS).

  • Advantage: Detects non-kinase off-targets (e.g., DUBs, metabolic enzymes) that bind the pyridine core.

Detailed Experimental Protocols
Protocol A: Click-Chemistry ABPP (Gel-Based)

Use this to visualize the "cleanliness" of the inhibitor's profile.

Materials:

  • Cell Lysate (1 mg/mL in PBS).

  • Inhibitor (10 µM final).

  • Click Cocktail: CuSO4 (1 mM), TCEP (1 mM), TBTA (100 µM), Azide-Rhodamine (25 µM).

Step-by-Step:

  • Incubation: Treat proteome (50 µL) with Inhibitor (1 µL of 50x stock) for 1 hour at RT.

  • Click Reaction: Add 5.5 µL of freshly premixed Click Cocktail. Vortex gently.

  • Reaction: Incubate for 1 hour at RT in the dark.

  • Quench: Add 4x SDS-PAGE Loading Buffer (reducing). Boil for 5 mins.

  • Analysis: Resolve on 4-12% Bis-Tris Gel. Image fluorescence (Rhodamine channel).

  • Interpretation:

    • Single Band: High selectivity.

    • Smear/Multiple Bands: High promiscuity/non-specific reactivity.

Protocol B: Competitive ABPP (Target Validation)

Use this to confirm the inhibitor binds the same site as a known standard.

  • Pre-treatment: Incubate lysate with Competitor (e.g., 20x excess of ATP or a known specific inhibitor) for 30 mins.

  • Probe Treatment: Add the 2-Chloro-5-ethynylpyridin-4-amine probe (1 µM).

  • Click & Analyze: Follow Protocol A.

  • Result: Disappearance of the fluorescent band indicates specific competition at the active site.

Mechanistic Signaling Diagram

The following diagram illustrates how the scaffold interacts with the ATP-binding pocket and the downstream "Click" workflow for identification.

Mechanism Inhibitor 2-Cl-5-Ethynyl-Pyridine (Inhibitor) Target Target Protein (Kinase/DUB) Inhibitor->Target H-Bond (4-NH2) Hydrophobic (5-Ethynyl) Complex Inhibitor-Target Complex Target->Complex Binding Click CuAAC Click Reaction (+ Azide-Biotin) Complex->Click Bioorthogonal Tagging MS LC-MS/MS Identification Click->MS Enrichment & Sequencing

Figure 2: The "Inhibitor-as-Probe" concept allows direct mapping of the binding site using the ethynyl handle.

References
  • Lanning, B. R., et al. (2014). "A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors." Nature Chemical Biology, 10, 760–767. Link

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. Link

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29, 1046–1051. Link

  • PubChem Compound Summary. (2024). "2-Chloro-5-ethynylpyridin-4-amine (CAS 1261079-58-6)." National Center for Biotechnology Information. Link

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One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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